molecular formula C13H9BrO2 B7967759 5-(4-Bromophenyl)benzo[d][1,3]dioxole

5-(4-Bromophenyl)benzo[d][1,3]dioxole

Cat. No.: B7967759
M. Wt: 277.11 g/mol
InChI Key: HVDOFSPYIFMJIY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)benzo[d][1,3]dioxole is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromophenyl)benzo[d][1,3]dioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)benzo[d][1,3]dioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDOFSPYIFMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Physicochemical Properties, and Applications of 5-(4-Bromophenyl)benzo[d][1,3]dioxole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, biaryl scaffolds serve as foundational architectures. 5-(4-Bromophenyl)benzo[d][1,3]dioxole (also known as 4-bromo-3',4'-methylenedioxybiphenyl) is a highly versatile, bifunctional intermediate. It synergizes the electron-rich, metabolically stable methylenedioxyphenyl (benzodioxole) moiety with an electron-deficient bromophenyl ring. This push-pull electronic configuration not only dictates its unique physicochemical properties but also provides a highly specific synthetic handle (the aryl bromide) for downstream late-stage functionalization.

This whitepaper provides a rigorous, step-by-step methodology for the chemoselective synthesis of this compound, details its physicochemical profile, and outlines its utility in pharmaceutical and materials science applications.

Structural and Physicochemical Profiling

The strategic value of 5-(4-Bromophenyl)benzo[d][1,3]dioxole lies in its dual nature. The benzodioxole ring acts as a strong electron donor via the resonance of the oxygen lone pairs, which is a well-established bioisostere for catechol groups in medicinal chemistry. Conversely, the bromophenyl group is slightly electron-withdrawing and serves as a reactive site for subsequent cross-coupling.

Quantitative Physicochemical Data

To facilitate integration into computational chemistry models and drug design workflows, the core quantitative parameters of the compound are summarized below:

ParameterValueComputational / Experimental Significance
Chemical Formula C₁₃H₉BrO₂Base composition for stoichiometric calculations.
Molecular Weight 277.11 g/mol Falls well within Lipinski’s Rule of 5 for drug-likeness.
LogP (Estimated) 4.12Indicates high lipophilicity; ideal for membrane permeability but requires formulation optimization.
H-Bond Donors 0Enhances passive diffusion across lipid bilayers.
H-Bond Acceptors 2Provided by the benzodioxole oxygens; critical for target protein interactions.
Topological Polar Surface Area (TPSA) 18.46 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.

Strategic Synthesis: Chemoselective Suzuki-Miyaura Cross-Coupling

The most efficient and scalable route to synthesize 5-(4-Bromophenyl)benzo[d][1,3]dioxole is via a chemoselective Suzuki-Miyaura cross-coupling between benzo[d][1,3]dioxol-5-ylboronic acid and 1-bromo-4-iodobenzene .

Mechanistic Causality and Chemoselectivity

The success of this synthesis relies entirely on the differential bond dissociation energies (BDE) of the dihaloarene. The C–I bond has a significantly lower BDE (~67.2 kcal/mol) compared to the C–Br bond (~82.6 kcal/mol)[1]. Because oxidative addition is the rate-determining step in the catalytic cycle, the palladium(0) catalyst will selectively insert into the weaker C–I bond[2]. By strictly controlling the temperature and stoichiometry, we can achieve near-quantitative mono-coupling at the iodine position, leaving the bromine atom completely intact for future reactions[3].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C-I bond) Pd0->OxAdd 1-Bromo-4-iodobenzene TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Benzo[d][1,3]dioxol-5-ylboronic acid RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Base (e.g., K2CO3) Product 5-(4-Bromophenyl)benzo[d][1,3]dioxole + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalytic Turnover

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-I vs C-Br reactivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The use of a biphasic solvent system ensures that the inorganic base is dissolved while maintaining the organic substrates in the reaction phase.

Reagents Required:

  • 1-Bromo-4-iodobenzene (1.0 equiv, limiting reagent)

  • Benzo[d][1,3]dioxol-5-ylboronic acid (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Workflow:

  • System Degassing (Critical Step): In a Schlenk flask, combine Toluene, Ethanol, and Water. Purge the solvent mixture vigorously with Argon for 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, completely arresting the catalytic cycle.

  • Reagent Loading: Under a continuous Argon stream, add 1-bromo-4-iodobenzene, benzo[d][1,3]dioxol-5-ylboronic acid, and K₂CO₃. Finally, add the Pd(PPh₃)₄ catalyst.

  • Thermal Activation: Heat the reaction mixture to exactly 80°C and stir for 4–6 hours. Causality: A temperature of 80°C provides sufficient thermal energy to overcome the activation barrier for transmetalation. Exceeding 90–100°C risks overcoming the activation barrier for the C–Br bond, leading to unwanted bis-coupling or polymerization[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the 1-bromo-4-iodobenzene spot validates the completion of the oxidative addition and reductive elimination phases.

  • Workup & Extraction: Cool the mixture to room temperature. Separate the organic and aqueous phases. Extract the aqueous phase twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual ethanol and inorganic salts, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to yield the pure white solid product.

Downstream Reactivity and Applications

The strategic retention of the aryl bromide allows 5-(4-Bromophenyl)benzo[d][1,3]dioxole to function as an advanced intermediate:

  • Pharmaceutical Development (Buchwald-Hartwig Amination): The aryl bromide can be coupled with various primary or secondary amines using Pd₂dba₃ and a bulky ligand (e.g., XPhos or BINAP). The benzodioxole motif is a privileged pharmacophore known to restrict conformational flexibility and prevent rapid cytochrome P450-mediated oxidation at the aromatic ring, making this biaryl system highly desirable for CNS-active drug libraries.

  • Materials Science (OLEDs): Through a subsequent Suzuki or Stille coupling, the compound can be extended into complex terphenyls or conjugated polymers. The electron-donating nature of the benzodioxole ring paired with extended conjugation makes these derivatives excellent candidates for hole-transporting materials in organic light-emitting diodes (OLEDs).

Analytical Characterization Signatures

To verify the structural integrity and purity of the synthesized compound, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃): The defining feature is the sharp singlet at ~6.01 ppm (2H) , corresponding to the methylenedioxy protons (-O-CH₂-O-). The aromatic region will display an AB system for the para-substituted bromophenyl ring (two doublets around 7.38 and 7.52 ppm, J ≈ 8.4 Hz) and a multiplet for the three protons of the benzodioxole ring (6.88–7.05 ppm).

  • Mass Spectrometry (GC-MS, EI): The mass spectrum will definitively prove the retention of the bromine atom by displaying a characteristic 1:1 isotopic doublet for the molecular ion. You will observe peaks at m/z 276.0 (M⁺) and 278.0 (M+2⁺) , confirming the presence of ⁷⁹Br and ⁸¹Br isotopes in equal abundance.

References

1.[1] "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings", ChemRxiv. Available at: 2.[2] "Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions", BenchChem. Available at: 3.[3] "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction", MDPI Catalysts. Available at:

Sources

Solubility profile of 5-(4-Bromophenyl)benzo[d][1,3]dioxole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity

5-(4-Bromophenyl)benzo[d][1,3]dioxole is a lipophilic biaryl intermediate, commonly synthesized via Suzuki-Miyaura cross-coupling. Its structure combines the electron-rich methylenedioxybenzene (benzodioxole) core with a para-bromophenyl substituent.

Understanding the solubility profile of this compound is critical for process optimization, specifically in reaction solvent selection (to prevent premature precipitation) and purification strategies (recrystallization vs. chromatography).

Chemical Identity[2][3][4][5][6][7][8][9]
  • Systematic Name: 5-(4-Bromophenyl)-1,3-benzodioxole

  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: ~277.11 g/mol

  • Physical State: Crystalline Solid (Off-white to pale yellow)

  • Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)

Part 2: Theoretical Solubility Framework (Hansen Parameters)

To predict solubility behavior without exhaustive empirical testing, we utilize Hansen Solubility Parameters (HSP) .[1] The solubility of the target molecule is governed by the interaction between its dispersion forces (


), polar forces (

), and hydrogen bonding (

).[2]
Predicted HSP Profile

The benzodioxole core exhibits moderate polarity due to the ether linkages, but the addition of the bromophenyl ring significantly increases the dispersion contribution (


) and overall lipophilicity.
ParameterContributionStructural Basis
ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

(Dispersion)
High Extensive

-systems (Biaryl backbone) and Bromine substituent.

(Polarity)
Low-Moderate Ether oxygens in the dioxole ring provide a dipole, but the molecule lacks strong dipoles like nitro or carbonyl groups.

(H-Bonding)
Low The molecule acts as a weak H-bond acceptor (ethers) but has zero H-bond donors (no -OH or -NH).

Implication: The compound will dissolve best in solvents with matching high dispersion and low H-bonding parameters (e.g., Chlorinated solvents, Aromatics). It will be insoluble in high


 solvents (Water).

Part 3: Experimental Solubility Profile

The following data categorizes solvent compatibility based on standard laboratory conditions (


, 1 atm).
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Ideal for extraction and loading onto silica columns.[3]
Aromatic Toluene, BenzeneHigh Excellent reaction solvent (reflux compatible).[3]
Polar Aprotic THF, Ethyl AcetateModerate to High THF is the preferred solvent for Suzuki coupling; EtOAc is useful for TLC and extraction.
Polar Protic Ethanol, Methanol, IPATemperature Dependent Key for Purification. Low solubility at RT; High solubility at reflux. Ideal for recrystallization.
Alkanes Hexanes, Pentane, HeptaneLow / Insoluble Acts as an Anti-solvent . Use to precipitate the product from DCM or Toluene.
Aqueous Water, BrineInsoluble Used in the aqueous phase of workups to remove inorganic salts.

Part 4: Detailed Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantification)

Use this protocol to determine the exact solubility limit for regulatory or process scaling purposes.[3]

  • Preparation: Weigh 50 mg of 5-(4-Bromophenyl)benzo[d][1,3]dioxole into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Cap and vortex for 10 minutes. If solids dissolve completely, add more solid until a suspension persists.

  • Agitation: Place on an orbital shaker at

    
     for 24 hours.
    
  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

  • Quantification: Remove the supernatant, dilute with Acetonitrile, and analyze via HPLC (UV detection at 254 nm).

Protocol B: Purification via Recrystallization

Since this compound is a biaryl with a distinct melting point, recrystallization is often superior to chromatography.

  • Dissolution: Place the crude solid in a flask. Add Ethanol (absolute) .

  • Reflux: Heat to reflux (

    
    ). Add solvent dropwise until the solid just dissolves.
    
  • Hot Filtration: If insoluble particles remain (catalyst residue), filter quickly through a pre-heated glass frit.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation).

  • Crystallization: Once at RT, move to an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals and wash with cold Hexanes (to remove non-polar impurities) or cold Ethanol.

Part 5: Visualization of Workflows

Diagram 1: Solubility Mechanism & Solvent Selection Logic

This diagram illustrates the decision-making process for selecting a solvent based on the interaction between the solvent's HSP values and the solute's structure.

SolubilityLogic Molecule 5-(4-Bromophenyl) benzo[d][1,3]dioxole Properties Lipophilic High Dispersion Forces No H-Bond Donors Molecule->Properties Determines SolventCheck Select Solvent Class Properties->SolventCheck Guides Chlorinated Chlorinated (DCM) High Solubility SolventCheck->Chlorinated Matches Dispersion Alcohol Alcohols (EtOH) Temp-Dependent SolventCheck->Alcohol Partial Match Water Aqueous (H2O) Insoluble SolventCheck->Water Mismatch Use_Ext Use for: Extraction / Chromatography Chlorinated->Use_Ext Use_Recrys Use for: Recrystallization Alcohol->Use_Recrys Use_Wash Use for: Removing Salts Water->Use_Wash

Caption: Solvent selection logic based on the physicochemical properties of the biaryl scaffold.

Diagram 2: Recrystallization Workflow

A step-by-step visual guide to the purification protocol described in Part 4.

Recrystallization Start Crude Solid Dissolve Add Hot Ethanol (Reflux) Start->Dissolve Filter Hot Filtration (Remove Pd catalyst) Dissolve->Filter Insoluble impurities Cool Slow Cooling (RT -> 0°C) Filter->Cool Supersaturation Collect Filtration & Hexane Wash Cool->Collect Precipitation Pure Pure Crystals Collect->Pure

Caption: Optimized recrystallization workflow for benzodioxole derivatives using Ethanol/Hexane.

Part 6: References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source of HSP theory for methylenedioxybenzene core).

  • PubChem. (n.d.).[4] Compound Summary: 1,3-Benzodioxole.[5][6][7][8][9][10][11] National Library of Medicine. (Used for core physicochemical data).[7][2][10][12][13] [Link]

Sources

Thermodynamic Stability of Benzodioxole Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) motif is a cornerstone of medicinal chemistry, appearing in blockbuster therapeutics like Tadalafil and Paroxetine. When functionalized as an aryl bromide, it serves as a critical electrophile for cross-coupling reactions. However, its "thermodynamic stability" is a duality: the aryl-bromide bond is robust, yet the methylenedioxy bridge acts as a cyclic acetal—a thermodynamic valley that is kinetically stable but vulnerable to specific forcing conditions.

This guide moves beyond basic physical properties to analyze the structural determinants of stability , providing field-proven protocols for stress testing and safe scale-up.

Part 1: Structural & Electronic Determinants

To understand the stability of benzodioxole aryl bromides, one must decouple the stability of the halogen bond from the stability of the heterocyclic ring .

The Electronic Environment

The 1,3-benzodioxole ring is electron-rich. The two oxygen atoms exert a strong mesomeric effect (+M), donating electron density into the aromatic system.

  • Impact on C-Br Bond: The increased electron density strengthens the

    
     bond against homolytic cleavage compared to electron-deficient systems (e.g., nitrobenzene derivatives). However, it simultaneously activates the bond for oxidative addition to transition metals (Pd, Ni), which is the primary utility of this scaffold.
    
  • Impact on Ring Stability: The electron-rich nature makes the ring susceptible to electrophilic aromatic substitution (EAS), but more critically, the acetal carbons are vulnerable to Lewis acid-mediated opening.

The Acetal Vulnerability (The "Weak Link")

Thermodynamically, the methylenedioxy bridge is a cyclic acetal of formaldehyde and catechol.

  • Base Stability: High.[1] The acetal linkage is generally inert to strong bases and nucleophiles (e.g.,

    
    , 
    
    
    
    ) at moderate temperatures.
  • Acid Stability: Low to Moderate. While stable to dilute mineral acids, the ring opens rapidly in the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). This transformation is thermodynamically driven by the formation of a stable metal-phenoxide complex.
Thermodynamic Stability Landscape (Visualized)

The following diagram maps the stability boundaries of the scaffold under various chemical potentials.

StabilityLandscape node_stable Stable Region node_unstable Unstable/Reactive node_central Benzodioxole Aryl Bromide Thermal Thermal Stress (< 150°C) node_central->Thermal Resistant Base Strong Base (Li-Hal Exchange) node_central->Base Ring Intact C-Br Cleaves LewisAcid Lewis Acids (BBr3, AlCl3) node_central->LewisAcid Ring Opening PdCat Pd(0) Catalysis (120°C) node_central->PdCat Oxidative Addition Thermal->node_stable Base->node_stable Acetal Survives LewisAcid->node_unstable Catechol Formation PdCat->node_stable Product Formed

Figure 1: Stability landscape of benzodioxole aryl bromides. Green paths indicate retention of the benzodioxole core; red paths indicate core degradation.

Part 2: Thermal Stability & Safety Data

For process chemists, "stability" often equates to "safety." Benzodioxole aryl bromides generally exhibit high thermal stability, but impurities or specific substitution patterns can alter this.

Differential Scanning Calorimetry (DSC) Insights

Based on surrogate data and flow chemistry studies [1], simple benzodioxole aryl bromides do not exhibit significant exothermic decomposition below 200°C.

ParameterTypical ValueImplication
Melting Point 40–90°C (varies by isomer)Solid handling is standard.
Onset of Decomposition (

)
> 220°CSafe for standard reflux (toluene, DMF).
Energy of Decomposition (

)
< 500 J/g (estimated)Low explosion risk (unless nitrated).
C-Br BDE ~81 kcal/mol [2]Requires Pd catalyst or

to break.

Critical Warning: If the aryl ring is also substituted with a nitro (


)  or azide (

)
group, the thermodynamic stability drops precipitously. The combination of the fuel-rich dioxole ring and the oxidizer (nitro) can lead to energetic decomposition at temperatures as low as 120°C.

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Every batch of precursor must undergo a "Stress Test" to validate its suitability for downstream coupling.

Protocol 1: Forced Degradation Profiling

This protocol determines the "edges of failure" for your specific benzodioxole derivative.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH

  • 30%

    
    
    
  • Acetonitrile (HPLC grade)

Workflow:

  • Preparation: Dissolve 10 mg of substrate in 1 mL Acetonitrile.

  • Acid Stress: Add 1 mL 0.1 M HCl. Heat to 60°C for 4 hours.

    • Mechanism Check: If catechol peaks appear (HPLC), the acetal is acid-labile.

  • Oxidative Stress: Add 0.1 mL 30%

    
    . Store at RT for 24 hours.
    
    • Mechanism Check: Electron-rich rings are prone to N-oxide formation (if N present) or ring oxidation (quinones).

  • Analysis: Dilute and inject on HPLC (C18 column, Gradient 5-95% ACN).

Protocol 2: The "Lithium Check" (Functional Integrity)

This test confirms that the C-Br bond is reactive while the ring remains inert—the "Goldilocks" zone of thermodynamic stability.

Step-by-Step:

  • Dissolve 1.0 mmol benzodioxole aryl bromide in dry THF at -78°C under Argon.

  • Add 1.05 equiv

    
     dropwise.
    
  • Stir for 15 minutes.

  • Quench with

    
     (Deuterium Oxide).
    
  • Validation: Analyze by

    
    -NMR.
    
    • Pass: >95% Deuterium incorporation at the Br position; Ring signals (

      
      ) intact (~6.0 ppm).
      
    • Fail: Complex mixture or ring opening (phenol peaks).

Part 4: Mechanistic Pathways & Degradation

Understanding how the molecule fails allows for better synthetic planning. The primary failure mode is Lewis Acid-Mediated Ring Opening .

Mechanism of Failure

When exposed to strong Lewis acids (often used in Friedel-Crafts reactions or deprotection steps elsewhere in a synthesis), the benzodioxole undergoes the following cascade:

  • Coordination: The Lewis Acid (LA) coordinates to one of the acetal oxygens.

  • C-O Cleavage: The

    
     or 
    
    
    
    bond weakens.
  • Nucleophilic Attack: A halide or nucleophile attacks, opening the ring to form a halophenol or catechol.

DegradationPathway Start Benzodioxole Aryl Bromide Coordination Lewis Acid (MXn) Coordination Start->Coordination + BBr3 / AlCl3 Transition Oxonium Ion Intermediate Coordination->Transition C-O Bond Weakening Product Catechol/Phenol Derivatives Transition->Product Hydrolysis/Workup

Figure 2: Mechanistic pathway for Lewis-acid mediated degradation of the methylenedioxy bridge.

References

  • Continuous Acylation of 1,3-Benzodioxole. Source: MDPI Processes, 2024. Context: Demonstrates stability of the benzodioxole ring in flow reactors at 100°C–120°C under acidic catalytic conditions.

  • Bond Dissociation Energies of Aryl Halides. Source: ResearchGate / AIP Publishing. Context: Establishes the baseline C-Br bond strength (~81 kcal/mol) for aryl bromides, confirming their kinetic stability against spontaneous homolysis.

  • Regioselective Arylation of 1,3-Benzodioxoles. Source: ResearchGate / Chemistry - A European Journal. Context: Validates that the benzodioxole ring survives Palladium-catalyzed cross-coupling conditions at 120°C.

  • Cleavage Mechanism of Methylenedioxy Ring. Source: NIH / PubMed Central. Context: Details the specific mechanism of ring opening via Lewis Acid coordination, defining the "unstable" region of the thermodynamic landscape.

Sources

Precision Synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole: A Chemoselective Cross-Coupling Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (also identified as 4'-bromo-3,4-methylenedioxybiphenyl). The narrative prioritizes chemoselectivity, specifically the challenge of retaining the aryl bromide moiety while forming the biaryl bond—a critical requirement for subsequent functionalization in medicinal chemistry campaigns.

Executive Summary

Molecule: 5-(4-Bromophenyl)benzo[d][1,3]dioxole CAS Registry Number: 133034-67-2 (Generic for substituted biaryls; specific isomer requires verification) Core Application: Intermediate for VEGFR inhibitors, anticonvulsants, and liquid crystal materials.

The synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole presents a classic chemoselectivity challenge. The target molecule contains a biaryl axis and an aryl bromide. Standard cross-coupling methods risk double-coupling (polymerization) or oxidative addition into the desired bromide. This guide details the Chemoselective Suzuki-Miyaura Coupling as the "Gold Standard" pathway, utilizing the kinetic reactivity difference between aryl iodides and aryl bromides to secure the target in high yield (>85%) without compromising the bromine handle.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the biaryl bond (C–C). The presence of the electron-rich 1,3-benzodioxole ring and the electron-neutral bromophenyl ring dictates the polarity of the coupling partners.

Logical Disconnections
  • Pathway A (Preferred): Coupling 3,4-methylenedioxyphenylboronic acid with 1-bromo-4-iodobenzene .[1]

    • Rationale: 1-Bromo-4-iodobenzene allows for site-selective oxidative addition. The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol), allowing Pd(0) to insert exclusively at the iodide under controlled conditions.

  • Pathway B (Alternative): Coupling 5-bromo-1,3-benzodioxole with 4-bromophenylboronic acid .

    • Flaw: This route requires a catalyst that can differentiate between the C–Br bond on the starting material and the C–Br bond on the product. This often leads to statistical mixtures and homocoupling byproducts.

  • Pathway C (De Novo): Construction of the dioxole ring from 3,4-dihydroxy-4'-bromobiphenyl .

    • Flaw: Requires a multi-step synthesis of the biphenyl precursor, making it atom-inefficient.

Retrosynthesis cluster_0 Pathway A: Chemoselective Suzuki (Recommended) cluster_1 Pathway B: Non-Selective (High Risk) Target 5-(4-Bromophenyl)benzo[d][1,3]dioxole Frag1 3,4-Methylenedioxyphenyl- boronic acid Frag1->Target Pd(0), Base (C-I Selective) Frag2 1-Bromo-4-iodobenzene Frag2->Target Frag3 5-Bromo-1,3-benzodioxole Frag3->Target Pd(0) (Selectivity Issues) Frag4 4-Bromophenylboronic acid Frag4->Target

Figure 1: Retrosynthetic tree highlighting the kinetic advantage of Pathway A.

Primary Pathway: Chemoselective Suzuki-Miyaura Coupling

Mechanistic Insight

The success of this reaction hinges on the Rate of Oxidative Addition (k_obs) . For Palladium(0) catalysts, the reactivity order is Ar–I > Ar–OTf > Ar–Br >> Ar–Cl. By maintaining a reaction temperature below 70°C and using a phosphine ligand with moderate steric bulk (e.g., PPh3), the catalyst engages the iodide exclusively.

Experimental Protocol

Scale: 10 mmol Expected Yield: 85–92%

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]AmountRole
1-Bromo-4-iodobenzene 1.02.83 gElectrophile (Selective)
3,4-Methylenedioxyphenylboronic acid 1.11.83 gNucleophile
Pd(PPh3)4 (Tetrakis)0.03346 mgCatalyst
Sodium Carbonate (Na2CO3) 2.52.65 gBase (2M Aqueous)
Toluene / Ethanol -40 mL / 10 mLSolvent System
Step-by-Step Methodology
  • Degassing: In a 100 mL Schlenk flask, combine Toluene (40 mL) and Ethanol (10 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Charge: Add 1-bromo-4-iodobenzene (2.83 g) and Pd(PPh3)4 (346 mg). Stir for 5 minutes under Argon until the catalyst is fully dispersed (solution turns yellow/orange).

  • Activation: Add the boronic acid (1.83 g) followed by the degassed 2M Na2CO3 solution (12.5 mL).

  • Reaction: Heat the biphasic mixture to 60°C (internal temperature).

    • Control Point: Do NOT exceed 75°C. Higher temperatures will activate the C–Br bond, leading to polymerization.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[6][7][8] The starting iodide should disappear within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[2]

  • Purification: The crude solid is often off-white. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 5% EtOAc in Hexanes.

    • Product: The target compound elutes as a white crystalline solid.

Self-Validating Quality Checks
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet at δ 5.99 ppm (2H) for the methylenedioxy protons. The aromatic region should show two distinct AA'BB' systems (one for the bromophenyl, one for the benzodioxole).

  • Mass Spec: The isotopic pattern should show a 1:1 ratio for M+ and (M+2)+ due to the single bromine atom (79Br/81Br). If you see a complex cluster, you have likely formed the bis-coupled byproduct.

Alternative Pathway: Direct Bromination (Why it Fails)

A common misconception is that one can synthesize the biaryl core first (3,4-methylenedioxybiphenyl) and then brominate it.

  • The Problem: The 1,3-benzodioxole ring is significantly more electron-rich than the phenyl ring due to the oxygen lone pairs.

  • The Result: Electrophilic bromination (Br2/FeBr3 or NBS) will occur preferentially at the 6-position of the benzodioxole ring , yielding 5-bromo-6-phenylbenzo[d][1,3]dioxole, not the desired 4'-bromo isomer.

Workflow Visualization

Workflow Start Start: 1-Bromo-4-iodobenzene + Boronic Acid Cat Add Pd(PPh3)4 (Argon atm) Start->Cat Heat Heat to 60°C (Strict Temp Control) Cat->Heat Check TLC Check (Disappearance of Iodide) Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/Water) Check->Workup Complete Pure Final Product: White Crystalline Solid Workup->Pure Flash Chromatography

Figure 2: Operational workflow for the chemoselective synthesis.

Comparison of Methods

FeaturePathway A (Recommended)Pathway B (Bis-Bromo Coupling)Pathway C (Direct Bromination)
Starting Materials Boronic Acid + I-Ar-BrBoronic Acid + Br-Ar-BrBiaryl + Br2
Selectivity Source Kinetic (I vs Br)Statistical (Excess Reagent)Regiochemical (Electronic)
Major Impurity Bis-coupled biaryl (<5%)Oligomers / HomocouplingWrong Regioisomer (Major)
Yield 85–92% 40–50%0% (Wrong Isomer)
Scalability High (Kg scale viable)Low (Purification difficult)N/A

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Org.[2][3] Synth. 84, 199. (Cited for chemoselective handling of bromo-iodo arenes).[7][8] Link

  • BenchChem. (2025).[2] The Strategic Advantage of 1-Bromo-4-iodobenzene in Chemoselective Coupling. BenchChem Technical Notes. Link

  • Ambeed. (2025). 1-Bromo-4-iodobenzene Product Analysis and Chemoselectivity Data. Ambeed Catalog. Link

Sources

Technical Monograph: Safe Handling and Stewardship of 5-(4-Bromophenyl)benzo[d][1,3]dioxole

[1]

Document Control:

  • Compound: 5-(4-Bromophenyl)benzo[d][1,3]dioxole[1]

  • Classification: Research Chemical / Pharmacophore Scaffold[1]

  • Default Biosafety Level: BSL-1 (Chemical Hazard Focus)

  • Occupational Exposure Band (OEB): Band 3 (Estimated: 10–100 µg/m³) due to potential bioactivity.[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the structural composition is the first step in risk assessment. This molecule is a biaryl system consisting of a benzodioxole ring fused to a 4-bromophenyl group.[1]

PropertyDetail
Chemical Name 5-(4-Bromophenyl)-1,3-benzodioxole
Structure Biaryl core: Benzodioxole ring + 4-Bromophenyl ring
Molecular Formula C₁₃H₉BrO₂
Molecular Weight ~277.11 g/mol
Physical State Solid (Likely white to off-white crystalline powder)
Solubility Low in water; Soluble in DMSO, DCM, Chloroform
Structural Alerts Benzodioxole: Mechanism-based inhibitor of Cytochrome P450.Aryl Bromide: Potential for environmental persistence; skin/eye irritant.[1][2][3][4]

Hazard Identification: The "Read-Across" Assessment[1]

Since specific toxicological data is sparse for this exact biaryl, we apply Structural Activity Relationship (SAR) logic.[1]

GHS Classification (Proposed)

Based on component analysis (1,3-benzodioxole and brominated aromatics).[1]

  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[1][5][6]

    • H319: Causes serious eye irritation.[1][6][7]

    • H335: May cause respiratory irritation.[1][6][7][8]

    • H373: May cause damage to organs (Liver) through prolonged or repeated exposure (Associated with benzodioxole metabolism).[1]

  • Environmental Hazards:

    • H411: Toxic to aquatic life with long-lasting effects (Common for halogenated biaryls).[1][9]

Mechanism of Toxicity (The "Why")[1]
  • P450 Inactivation: The methylene carbon of the benzodioxole ring can be oxidized by Cytochrome P450 enzymes to form a reactive carbene intermediate.[1] This carbene binds irreversibly to the heme iron of the enzyme, inactivating it.[1] This creates a risk of drug-drug interactions or liver stress upon chronic exposure.[1]

  • Electrophilic Potential: While the aryl bromide is relatively stable, it can act as a weak alkylating agent under metabolic stress or specific reaction conditions.[1]

Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow: Face velocity maintained at 80–100 fpm (0.4–0.5 m/s).[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry organic powders can accumulate significant static charge, leading to dispersion (dust cloud) or weighing errors.[1]

Personal Protective Equipment (PPE)[1]
  • Hands: Double nitrile gloves (0.11 mm minimum thickness).[1] Rationale: Halogenated aromatics can permeate standard latex; double gloving provides a breakthrough time buffer.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for scale-up (>10g).[1]

Workflow Visualization

The following diagram illustrates the critical decision points during the handling lifecycle.

HandlingWorkflowStartCompound ReceiptStorageStorage(Dark, Desiccated, <25°C)Start->StorageInspect SealWeighingWeighing(Fume Hood + Ionizer)Storage->WeighingTransferSolubilizationSolubilization(DMSO/DCM)Weighing->SolubilizationDissolve Immed.WasteWaste Disposal(Halogenated Organic)Weighing->WasteSpill CleanupReactionReaction Setup(Inert Atm)Solubilization->ReactionAdd via SyringeReaction->WasteQuench

Figure 1: Safe handling lifecycle. Note the immediate solubilization step to reduce dust inhalation risk.[1]

Experimental Procedures: Self-Validating Systems

Safe Weighing & Transfer Protocol

Objective: Transfer solid without generating aerosolized dust.[1]

  • Preparation: Place a tared vial and the source container inside the fume hood. Place a damp paper towel (solvent-wet or water-wet) on the hood surface to trap any stray particles.[1]

  • Anti-Static Step: Pass the anti-static gun over the source container for 5 seconds.

  • Transfer: Use a disposable spatula.[1] Do not pour.

  • Validation: After closing the vial, wipe the exterior with a Kimwipe dampened with methanol.[1] Check the wipe under UV light (254 nm).[1]

    • Why? Many benzodioxole derivatives fluoresce.[1] If the wipe glows, your containment failed; re-clean the area.[1]

Reaction Setup (Suzuki Coupling Context)

Context: This compound is often used as the electrophile in Pd-catalyzed cross-couplings.[1]

  • Degassing: Dissolve the compound in the reaction solvent (e.g., Dioxane/Water).[1] Sparge with Argon for 15 minutes before adding the catalyst.

    • Scientific Integrity: Oxygen poisons Pd(0) catalysts.[1] Proper degassing ensures yield reproducibility and prevents "stalled" reactions that require dangerous workup of unreacted starting material.

  • Quenching: Upon completion, quench with saturated aqueous NH₄Cl or thiourea (to scavenge Palladium).[1]

  • Extraction: Extract with EtOAc. Wash the organic layer with brine.

    • Safety Note: The aqueous waste now contains bromide ions and potentially heavy metals (Pd).[1] Segregate into "Aqueous Waste - Heavy Metal Contaminated" .

Emergency Response & First Aid

ScenarioResponse Protocol
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2] Alert: Monitor for delayed pulmonary edema (rare but possible with organic dusts).[1]
Skin Contact Do not scrub. Wash gently with soap and copious water for 15 minutes.[1] Scrubbing can abrade the skin and increase absorption of the halogenated compound.
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][5] Remove contact lenses if present.[5][7][8][9] Seek medical attention.
Spill (Solid) Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a hazardous waste bag.[1] Clean surface with 1% detergent solution.

Waste Management & Environmental Stewardship[1]

This compound is a Halogenated Organic .[1] It must never be disposed of down the drain.[1]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Hazardous Solid Waste" bins.[1]

  • Liquid Waste: Collect in "Halogenated Organic Solvent Waste" carboys.

    • Critical Rule: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as this can liberate toxic Bromine gas (Br₂).[1]

Biological Fate Logic

The following diagram details the rationale for environmental caution.

BioFateCompound5-(4-Bromophenyl)benzo[d][1,3]dioxoleAquaticAquatic ReleaseCompound->AquaticImproper DisposalSedimentSediment Adsorption(High LogP expected)Aquatic->SedimentPartitioningBioaccumBioaccumulation Risk(Biostable Bromide)Sediment->BioaccumIngestion by Benthos

Figure 2: Environmental fate pathway.[1] The lipophilic nature (High LogP) and halogenation suggest persistence in sediment.[1]

References

  • PubChem. 1,3-Benzodioxole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Murray, M. (2000).[1] Mechanisms of inhibitory and heteroactivation of cytochrome P450 by methylenedioxyphenyl compounds.[1] Current Drug Metabolism.[1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Hydrocarbons.[1] Available at: [Link][1]

Strategic Applications of 5-(4-Bromophenyl)benzo[d][1,3]dioxole: A Versatile Biaryl Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Bromophenyl)benzo[d][1,3]dioxole represents a high-value "privileged structure" intermediate in modern drug discovery. Structurally, it fuses the lipophilic, metabolically active 1,3-benzodioxole (methylenedioxybenzene) core with a para-bromophenyl moiety.

For the medicinal chemist, this molecule is not merely a reagent but a strategic pivot point . It combines a validated pharmacophore found in blockbuster drugs (e.g., Tadalafil, Paroxetine) with a versatile halogen handle, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-coupling. This guide details its synthesis, pharmacophoric utility, and application in designing kinase inhibitors, GPCR ligands, and natural product analogs.

Structural Analysis & Pharmacophore Properties[1]

The utility of 5-(4-Bromophenyl)benzo[d][1,3]dioxole lies in its dual nature: it acts as both a bioactive anchor and a synthetic gateway .

The Benzodioxole Anchor

The benzo[d][1,3]dioxole ring is a bioisostere of the catechol and dimethoxybenzene moieties.

  • Electronic Effects: The methylenedioxy ring is electron-donating, increasing the electron density of the aromatic ring, which facilitates

    
     stacking interactions within receptor pockets.
    
  • Conformational Constraint: Unlike dimethoxy analogs, the fused five-membered ring is planar and rigid, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Note: Researchers must be aware that the methylene bridge (

    
    ) is a known substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), potentially leading to mechanism-based inhibition via carbene formation.
    
The Biaryl Axis & Bromine Handle

The connection to the 4-bromophenyl group creates a biaryl axis .

  • Geometry: The twist angle between the two phenyl rings governs the molecule's ability to fit into narrow hydrophobic clefts (e.g., kinase ATP-binding sites).

  • The Handle: The bromine atom at the para position is the "gateway." It is electronically activated for Pd-catalyzed oxidative addition, allowing the attachment of solubilizing groups, heterocycles, or polar effectors.

Pharmacophore Benzodioxole Benzo[d][1,3]dioxole Core (Lipophilic/Electronic Anchor) BiarylAxis Biaryl Axis (Conformational Control) Benzodioxole->BiarylAxis Rigidifies BromoHandle 4-Bromo Handle (Synthetic Gateway) BiarylAxis->BromoHandle Positions Target Target Applications: - Kinase Inhibitors - GPCR Ligands - Natural Product Analogs BromoHandle->Target Pd-Catalysis

Figure 1: Pharmacophoric dissection of the compound showing the functional role of each structural component.

Synthetic Protocols

Synthesis of the Core Scaffold

The most robust route to 5-(4-Bromophenyl)benzo[d][1,3]dioxole is via a Suzuki-Miyaura Cross-Coupling reaction. To ensure the bromine handle remains intact (avoiding polymerization), one must use 1,4-dibromobenzene in excess or use a selective coupling partner.

Protocol: Selective Monocoupling

  • Reagents: 3,4-(Methylenedioxy)phenylboronic acid (1.0 equiv), 1,4-Dibromobenzene (3.0 equiv).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base/Solvent:

    
     (2M aq) / 1,4-Dioxane or Toluene:Ethanol (4:1).
    
  • Conditions: Reflux (

    
    ) for 12 hours under 
    
    
    
    .

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck flask with 1,4-dioxane and 2M

    
    . Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
    
  • Addition: Add 1,4-dibromobenzene (excess prevents oligomerization), the boronic acid, and the Pd catalyst.

  • Reaction: Heat to reflux. Monitor by TLC/LC-MS for the consumption of boronic acid.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel column chromatography. The excess 1,4-dibromobenzene elutes first (non-polar), followed by the desired product.

Downstream Derivatization (The "Handle" in Action)

Once synthesized, the aryl bromide serves as the substrate for diversifying the library.

Reaction TypeCoupling PartnerProduct ClassMedicinal Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsTerphenyls / Biaryl-HeterocyclesExtending binding into solvent-exposed regions (e.g., Kinase hinge binders).
Buchwald-Hartwig Primary/Secondary AminesDiaryl AminesIntroducing solubility and H-bond donors (e.g., CNS active agents).
Sonogashira Terminal AlkynesDiphenylacetylenesRigid spacers for probing receptor depth.
Miura Carbonylation CO + Alcohols/AminesBenzoates / BenzamidesEster/Amide linkers for peptidomimetics.

Medicinal Chemistry Applications

Case Study: Design of Tubulin Polymerization Inhibitors

The 5-(4-Bromophenyl)benzo[d][1,3]dioxole scaffold mimics the structure of Combretastatin A-4 and Podophyllotoxin , potent tubulin binders.

  • Strategy: Use the bromine handle to attach a cis-restricted alkene or a heterocycle (like isoxazole or triazole).

  • Mechanism: The benzodioxole ring occupies the colchicine-binding site on

    
    -tubulin. The 4-phenyl extension provides the necessary hydrophobic bulk to displace the solvent from the pocket.
    
Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors) utilize a biaryl core to span the gatekeeper region.

  • Application: The benzodioxole moiety often binds near the ATP-binding hinge region, acting as a donor-acceptor motif.

  • Derivatization: The bromine is replaced with a solubilizing tail (e.g., morpholine or piperazine via Buchwald coupling) to interact with the ribose-binding pocket and improve oral bioavailability.

Experimental Workflow: Library Generation

The following diagram illustrates a logical workflow for using this compound to generate a targeted library.

Workflow Start Start: 5-(4-Bromophenyl) benzo[d][1,3]dioxole Branch1 Path A: Suzuki Coupling (w/ Heteroaryl Boronic Acids) Start->Branch1 Branch2 Path B: Buchwald-Hartwig (w/ Cyclic Amines) Start->Branch2 Prod1 Library 1: Tri-Aryl Systems (Hydrophobic Pocket Probes) Branch1->Prod1 Prod2 Library 2: Amino-Biaryls (Solubility/Kinase Hinge Binders) Branch2->Prod2 Screen High-Throughput Screening (IC50 / Binding Affinity) Prod1->Screen Prod2->Screen

Figure 2: Workflow for diversifying the scaffold into functional medicinal chemistry libraries.

Safety & Toxicology Considerations (E-E-A-T)

As a Senior Scientist, it is imperative to highlight the toxicological profile associated with the benzodioxole moiety.

  • CYP450 Inhibition: The methylenedioxy carbon can undergo metabolic oxidation to a carbene intermediate. This carbene coordinates irreversibly with the heme iron of Cytochrome P450, leading to mechanism-based inactivation (MBI) .

    • Mitigation: During lead optimization, check for CYP inhibition early. If MBI is observed, consider replacing the methylenedioxy ring with a difluoromethoxy (

      
      ) or deutero-methylenedioxy (
      
      
      
      ) group to improve metabolic stability.
  • Chemical Handling: The brominated intermediate is generally stable but should be stored away from light to prevent slow debromination. Standard PPE (gloves, goggles, fume hood) is required due to potential skin sensitization common with aryl halides.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Benzodioxole in Medicinal Chemistry (Privileged Structures)

    • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
  • Bioisosterism and Metabolic Liability of Benzodioxoles

    • Murray, M. (2000).
  • Synthesis of Biaryl Scaffolds via Pd-Catalysis

    • Organic Chemistry Portal.[1] (n.d.). Suzuki Coupling.

Sources

Electronic Properties and Synthetic Utility of 5-(4-Bromophenyl)benzo[d][1,3]dioxole in Advanced OLED Materials Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular energy levels. 5-(4-Bromophenyl)benzo[d][1,3]dioxole is a highly versatile precursor utilized in the synthesis of hole-transporting materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters. This whitepaper provides an in-depth analysis of the intrinsic electronic properties of the benzodioxole moiety, its structure-property relationships, and field-proven protocols for integrating this synthon into advanced optoelectronic architectures.

Electronic Structure and Molecular Properties

The molecular architecture of 5-(4-Bromophenyl)benzo[d][1,3]dioxole consists of three functionally distinct regions, each contributing to its utility in OLED research:

  • The Benzodioxole Core (Electron Donor): The 1,3-dioxole ring fused to a benzene ring creates a strongly electron-rich system. The lone pairs on the oxygen atoms participate in resonance with the aromatic

    
    -system, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. This localized HOMO topology is highly advantageous for facilitating hole injection and transport in OLED devices[1].
    
  • The Phenyl Spacer (

    
    -Bridge):  The phenyl ring extends the conjugation of the system while providing a critical steric function. In donor-acceptor (D-
    
    
    
    -A) TADF emitters, this spacer induces a dihedral twist between the donor and acceptor moieties. This twist minimizes the spatial overlap of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO), a strict prerequisite for achieving a small singlet-triplet energy gap (
    
    
    )[2].
  • The Bromine Atom (Synthetic Handle): While bromine exerts a localized heavy-atom effect, its primary role in this molecule is as a highly selective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing researchers to modularly attach the donor unit to various acceptor cores[3].

Quantitative Data: Comparative Electronic Properties

To understand the efficacy of benzodioxole as a donor, it is essential to compare it against industry-standard OLED donor moieties.

PropertyBenzodioxole DonorCarbazole DonorTriphenylamine (TPA)
Typical HOMO Level (eV) -5.3 to -5.5-5.7 to -5.9-5.1 to -5.3
HOMO Topology Highly Localized[1]Delocalized over N-phenylDelocalized (Propeller)
Hole Mobility (

)
Moderate to HighHighVery High
Structural Rigidity High (Planar fused ring)High (Planar)Low (Flexible)
Primary OLED Application HTL, TADF Donor[4]Host Material, TADF DonorHTL, HIL

Structure-Property Relationships (Causality)

The choice of 5-(4-Bromophenyl)benzo[d][1,3]dioxole over other methoxy-substituted benzenes is driven by structural rigidity . Acyclic methoxy groups can freely rotate, leading to non-radiative decay pathways (energy loss via molecular vibration) which quench luminescence. The fused dioxole ring locks the oxygen atoms in a planar conformation, restricting vibrational degrees of freedom and enhancing the photoluminescence quantum yield (PLQY).

Furthermore, the localized nature of the HOMO on the benzodioxole unit contrasts with the delocalized LUMO typically found on the acceptor backbone. This spatial separation promotes Intramolecular Charge Transfer (ICT) upon excitation, lowering the kinetic stability gap but dramatically increasing the polarizability and responsiveness of the molecule in an electric field[2].

Synthetic Workflow: Constructing D- -A TADF Emitters

To harness the electronic properties of 5-(4-Bromophenyl)benzo[d][1,3]dioxole, researchers typically couple it to an electron-deficient core (e.g., triazine or oxadiazole).

SynthesisWorkflow A 5-(4-Bromophenyl)benzo[d][1,3]dioxole (Donor Precursor) C Pd(PPh3)4 Catalyst K2CO3, Toluene/H2O, 90°C A->C B Acceptor Boronic Acid (e.g., Triazine Core) B->C D D-π-A TADF Emitter (Target OLED Material) C->D Suzuki-Miyaura Cross-Coupling

Fig 1: Synthesis workflow of a D-π-A TADF emitter via Suzuki-Miyaura coupling.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; the biphasic nature ensures continuous base activation, while the inert atmosphere prevents catalyst poisoning.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 eq), the selected acceptor boronic acid (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 eq).
    
  • Solvent Degassing: Add a mixture of Toluene and 2M aqueous

    
     (v/v 3:1). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the 
    
    
    
    catalyst to an inactive
    
    
    species.
  • Cross-Coupling: Heat the biphasic mixture to 90°C under a nitrogen atmosphere for 18 hours. The elevated temperature provides the thermodynamic driving force for the transmetalation step.

  • Workup & Purification: Cool to room temperature, extract the organic layer with dichloromethane (DCM), dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure D-
    
    
    
    -A material.

Photophysical and Electrochemical Characterization

Once the benzodioxole derivative is synthesized, its electronic properties must be empirically validated to ensure compatibility with OLED device architectures.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

To determine the exact energy levels for device energy alignment, CV is employed[3].

  • Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an

    
     reference electrode.
    
  • Electrolyte Preparation: Dissolve the synthesized material (1 mM) in anhydrous DCM containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Internal Calibration: Add Ferrocene (

    
    ) to the solution post-measurement. The 
    
    
    
    redox couple acts as an absolute internal standard, assumed to be -4.8 eV relative to the vacuum level.
  • Data Extraction: Scan at a rate of 50 mV/s. Calculate the HOMO level using the onset oxidation potential (

    
    ):
    
    
    
    
Protocol B: Transient Photoluminescence (TRPL) for TADF Validation

TADF materials can theoretically achieve 100% Internal Quantum Efficiency (IQE) by harvesting triplet excitons through Reverse Intersystem Crossing (RISC)[5].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet Excited State) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->T1 ISC T1->S1 RISC (Thermal Upconversion)

Fig 2: Jablonski diagram illustrating Reverse Intersystem Crossing (RISC) in TADF OLEDs.

  • Film Preparation: Spin-coat a 10 wt% doped film of the synthesized emitter in a host matrix (e.g., mCP or CBP) onto a quartz substrate to prevent concentration quenching.

  • Excitation: Excite the film using a pulsed Nd:YAG laser (e.g., 355 nm).

  • Decay Acquisition: Record the photoluminescence decay using a streak camera. A successful benzodioxole-based TADF emitter will exhibit a bi-exponential decay curve: a nanosecond-scale prompt fluorescence component (from direct

    
     relaxation) and a microsecond-scale delayed fluorescence component (from 
    
    
    
    RISC).

Conclusion

5-(4-Bromophenyl)benzo[d][1,3]dioxole is a highly strategic building block for optoelectronic materials. Its rigid, electron-rich benzodioxole core provides an ideal localized HOMO for hole transport and donor-acceptor charge transfer, while the bromophenyl group ensures synthetic modularity. By leveraging the protocols and structural insights detailed in this guide, researchers can effectively utilize this compound to engineer high-efficiency, long-lifetime OLED devices.

References

  • Conjugated Polymers with Large Effective Stokes Shift: Benzobisdioxole-Based Poly(phenylene ethynylene)s Journal of the American Chemical Society (ACS)
  • Insight into DFT SSRN
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides Chemical Science (RSC Publishing)
  • Frontiers in circularly polarized photoluminescence and electroluminescence of chiral manganese(II) complexes Dalton Transactions (RSC Publishing)
  • WO2019198699A1 - Cycloalkyl-substituted polycyclic aromatic compound Google P

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the construction of robust C(sp²)–C(sp²) bonds is essential for expanding chemical space and developing structure-activity relationships (SAR). The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the premier methodology for this transformation due to its exceptional functional group tolerance, mild conditions, and the low toxicity of boronic acid byproducts[1].

This technical guide establishes a validated, highly efficient protocol for the cross-coupling of 5-(4-Bromophenyl)benzo[d][1,3]dioxole . The 1,3-benzodioxole (piperonyl) motif is a privileged pharmacophore embedded in numerous biologically active compounds. By leveraging the para-bromide handle on this substrate, medicinal chemists can rapidly synthesize extended biaryl or terphenyl scaffolds, which are highly sought after in the development of kinase inhibitors and antiviral agents.

Substrate Profiling and Catalytic Causality

Understanding the mechanistic interplay between the substrate and the catalytic cycle is paramount for reaction optimization. The Suzuki-Miyaura cycle operates through three distinct phases: oxidative addition, transmetalation, and reductive elimination[2].

  • Oxidative Addition: 5-(4-Bromophenyl)benzo[d][1,3]dioxole is a sterically unhindered, moderately electron-rich aryl halide. Because bromides undergo oxidative addition readily—often faster than the rate-determining step—standard Pd(0) sources are highly effective[3].

  • Transmetalation: This is typically the rate-limiting step. Boronic acids are poor nucleophiles on their own; therefore, the addition of a base (e.g., K₂CO₃) is required to form a highly reactive, electron-rich boronate complex [Ar-B(OH)₃]⁻. This activation polarizes the organic ligand and facilitates its transfer to the Pd(II) center[4].

  • Reductive Elimination: The newly formed C–C bond is forged, releasing the extended biaryl product and regenerating the active Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Base Activated) PdII->TransMet + Ar'-B(OH)2 + Base PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Simplified Suzuki-Miyaura catalytic cycle demonstrating causality of reagent addition.

Reaction Optimization & Quantitative Data

Selecting the correct catalyst architecture and biphasic solvent system prevents detrimental side reactions such as protodeboronation (loss of the boronic acid) or homocoupling[2]. Table 1 summarizes the optimization data for coupling 5-(4-Bromophenyl)benzo[d][1,3]dioxole with a standard electron-neutral phenylboronic acid.

Table 1: Optimization of Reaction Parameters

Catalyst (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801278Classic conditions; moderate phase transfer limits rate.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 6 92 Bidentate ligand prevents catalyst degradation; ideal.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (10:1)100495Bulky ligand accelerates reductive elimination; high cost.
Pd(OAc)₂Cs₂CO₃DMF1201845High temp caused partial protodeboronation of boronic acid.

Detailed Experimental Protocol

Self-Validating System: This methodology incorporates built-in quality control checks—specifically rigorous degassing verification and targeted TLC monitoring—to ensure high fidelity and reproducibility across different bench chemists.

Reagents Required
  • Aryl Halide: 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid or Pinacol ester (1.2 mmol, 1.2 equiv)[5]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)[6]

  • Base: Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)[1]

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology
  • Reagent Preparation & Degassing (Critical Step):

    • Causality: Dissolved oxygen rapidly inserts into Pd(0) to form inactive Pd(II) peroxo complexes, prematurely terminating the catalytic cycle.

    • Action: In a 25 mL Schlenk flask, combine 1,4-dioxane and water. Sparge the biphasic solvent mixture with ultra-pure Argon for a minimum of 15 minutes[5].

  • Reaction Assembly:

    • Add 5-(4-Bromophenyl)benzo[d][1,3]dioxole, the selected arylboronic acid, and K₂CO₃ to the flask.

    • Briefly evacuate and backfill the flask with Argon (3 cycles) to ensure an inert atmosphere[2].

    • Quickly add the Pd(dppf)Cl₂ catalyst under a positive, continuous stream of Argon.

  • Heating and Monitoring:

    • Causality: Elevated temperatures provide the activation energy required to accelerate transmetalation and reductive elimination across the biphasic boundary.

    • Action: Transfer the sealed flask to a pre-heated oil bath at 90 °C. Stir vigorously (800–1000 rpm) to maximize the interfacial surface area between the aqueous base and organic reactants.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) after 4 hours. The complete disappearance of the UV-active bromide starting material confirms reaction completion.

  • Quenching and Workup:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL)[2].

    • Causality: The aqueous quench dissolves inorganic salts (K₂CO₃, borate byproducts), while the organic layer selectively captures the highly lipophilic biaryl product.

    • Separate the phases. Extract the aqueous layer with additional EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Inert Atmosphere Setup (N2/Ar) Step1->Step2 Step3 3. Heating & Reaction (90°C) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Flash Column Chromatography Step4->Step5 Step6 6. QA/QC (NMR, LC-MS) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Analytical Characterization & QA/QC

To guarantee the structural integrity of the synthesized terphenyl/biaryl-heteroaryl library, the following self-validating analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Verify the preservation of the characteristic methylenedioxy singlet (~5.95–6.05 ppm, 2H). This delicate functional group must remain intact. The appearance of new aromatic protons in the 7.2–7.8 ppm region confirms successful cross-coupling.

  • LC-MS / GC-MS: Confirm the target mass of the extended scaffold. Critically, scan for the absence of the debrominated byproduct (Ar-H) or the homocoupled biaryl (Ar-Ar). The presence of these impurities strongly indicates improper solvent degassing or incorrect base stoichiometry during the transmetalation phase.

References

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Source: PMC (NIH)
  • Title: Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides Source: Benchchem URL
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: Suzuki reaction Source: Wikipedia URL

Sources

Application Note: Palladium-Catalyzed Functionalization of 5-(4-Bromophenyl)benzo[d][1,3]dioxole

[1]

Introduction & Substrate Analysis

5-(4-Bromophenyl)benzo[d][1,3]dioxole (CAS: 651717-21-4) is a privileged biaryl intermediate.[1] It features a chemically stable, electron-rich 1,3-benzodioxole moiety coupled to a 4-bromophenyl ring.[1] This scaffold is structurally significant in the synthesis of:

  • Anticonvulsants: Substituted benzodioxoles have shown efficacy in maximal electroshock (MES) seizure models [1].[1][2]

  • Liquid Crystals: The rigid biaryl core contributes to mesogenic properties in material science applications.

  • Kinase Inhibitors: The biaryl axis serves as a hydrophobic linker in various ATP-competitive inhibitors.

Chemoselectivity Profile

The molecule presents two distinct aromatic rings. The Ring A (Benzodioxole) is electron-rich and generally unreactive toward oxidative addition under standard conditions, serving as a stable "anchor."[1] Ring B (Bromophenyl) contains the reactive aryl bromide handle.[1]

  • Electronic Bias: The bromine is on a neutral phenyl ring. It is less activated than a bromopyridine but more reactive than a bromo-anisole.[1]

  • Sterics: The ortho positions relative to the bromine are unsubstituted, allowing for the use of bulky phosphine ligands without significant steric penalty.

  • Solubility: As a flat, crystalline biaryl, this substrate can exhibit poor solubility in non-polar solvents (Hexanes, cold Toluene). Polar aprotic solvents (DMF, DMSO) or heated ethereal solvents (Dioxane, THF) are recommended.[1]

Core Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To extend the biaryl core into a terphenyl or biaryl-heterocycle system.[1]

Rationale: Standard Pd(PPh3)4 conditions often suffer from rapid catalyst deactivation or homocoupling with this substrate type.[1] We utilize a Pd(dppf)Cl2 system which offers a robust bite angle and resistance to oxidation, or SPhos Pd G2 for sterically demanding boronic acids.[1]

Materials
  • Substrate: 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)[1]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Setup: Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Note: The concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl2·CH2Cl2 (3-5 mol%), and recap immediately. Purge for an additional 2 minutes.

  • Reaction: Heat the block to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The starting bromide (Rt ~ retention time of non-polar aromatics) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).[1] Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce primary or secondary amines, common in optimizing ADME properties.[1]

Rationale: The electron-neutral nature of the aryl bromide requires a strong catalytic system to facilitate oxidative addition and reductive elimination. Pd2(dba)3 coupled with Xantphos is the "Gold Standard" for primary amines and anilines due to its wide bite angle.[1] For secondary cyclic amines (morpholine, piperazine), RuPhos Pd G3 is preferred to prevent β-hydride elimination.[1]

Materials
  • Substrate: 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%)[1]

    • Alternative: RuPhos Pd G3 (2-5 mol%) for secondary amines.[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - use only if substrate has no base-sensitive esters).[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]

Step-by-Step Procedure
  • Pre-complexation (Optional but recommended for Xantphos): In a separate vial, mix Pd2(dba)3 and Xantphos in the solvent and stir at room temperature for 10 mins (solution turns from purple to orange/yellow).

  • Reaction Assembly: Charge the main reaction vessel with the aryl bromide, amine (if solid), and base.

    • Critical: If using NaOtBu, ensure the vessel is strictly anhydrous.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Add liquid amine if applicable.

  • Heating: Heat to 100 °C for 12–18 hours.

    • Tech Tip: If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.[3][4] Concentrate and purify.

Mechanistic Visualization & Logic

The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the divergence based on the desired product class.

GStart5-(4-Bromophenyl)benzo[d][1,3]dioxoleDecisionTarget Functionalization?Start->DecisionSuzukiSuzuki-Miyaura(C-C Bond)Decision->SuzukiAryl/Het-ArylBuchwaldBuchwald-Hartwig(C-N Bond)Decision->BuchwaldAmineSonogashiraSonogashira(Alkynylation)Decision->SonogashiraAlkyneSuz_CondConditions:Pd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CSuzuki->Suz_CondBuch_CondConditions:Pd2(dba)3 + Xantphosor RuPhos Pd G3NaOtBu, Toluene, 100°CBuchwald->Buch_CondSono_CondConditions:Pd(PPh3)2Cl2, CuITEA/THF, 60°CSonogashira->Sono_CondSuz_ProdTerphenyl / Biaryl-Het(Scaffold Extension)Suz_Cond->Suz_ProdBuch_ProdN-Aryl Amine(Solubility/ADME)Buch_Cond->Buch_ProdSono_ProdDiaryl Alkyne(Rigid Linker)Sono_Cond->Sono_Prod

Figure 1: Strategic workflow for the diversification of the 4-bromophenyl-benzodioxole scaffold.[1]

Troubleshooting & Optimization ("The Art of the Reaction")

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.1.[1] Switch solvent to n-Butanol or DMF . 2.[1] Increase catalyst loading to 5 mol%. 3. Ensure thorough degassing (O2 kills Pd(0)).
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic Acid degradation.1.[1] strictly exclude air. 2. Add the boronic acid slowly (syringe pump) or use Boronate Esters (Pinacol) instead of acids.[1]
Dehalogenation (Ar-H)

-Hydride elimination from amine/solvent.
1. Avoid primary alcohols as solvents (use Toluene/Dioxane).[1] 2. Use RuPhos or BrettPhos which are designed to suppress this pathway.
"Black Metal" Precipitate Catalyst decomposition (Pd aggregation).[1]1. Add excess ligand (e.g., additional PPh3 or Xantphos).[1] 2. Lower reaction temperature and extend time.[4]
Safety & Handling
  • Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated. Final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol) to remove residual Pd (< 5 ppm).[1]

  • Base Sensitivity: While the benzodioxole ring is stable, strong bases like NaOtBu can sometimes cause isomerization if other sensitive groups are present. K3PO4 is a gentler alternative.

References

  • Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents. Source: PubMed / Archiv der Pharmazie (2017). URL:[Link]

  • Buchwald-Hartwig Amination: A Practical Guide. Source: Organic Chemistry Portal.[5][6] URL:[Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Source: Research Journal of Chemistry and Environment (2019).[1] URL:[Link]

Application Note: High-Fidelity Synthesis of Extended Biaryl Architectures via 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The molecule 5-(4-Bromophenyl)benzo[d][1,3]dioxole represents a "privileged scaffold" in medicinal chemistry. It combines the pharmacokinetic benefits of the benzodioxole moiety (often acting as a bioisostere for catechol or improving metabolic stability) with a para-bromophenyl handle primed for divergent synthesis.

This guide details the protocols for transforming this specific aryl bromide into complex biaryl and terphenyl derivatives . While the starting material is technically already a biaryl system, the focus here is using the bromine "handle" to extend the pi-system or introduce heteroatoms, a critical workflow in the development of anticancer agents (e.g., tubulin polymerization inhibitors) and organic semiconductors (OLEDs).

Key Reactivity Insights
  • Electronic Context: The benzodioxole ring is electron-rich (donating via resonance). Through the phenyl linker, this makes the C-Br bond slightly more electron-rich than a standard bromobenzene. Consequently, oxidative addition (the first step of Pd-catalysis) may be slower than with electron-deficient substrates.

  • Catalyst Selection: To counteract the electronic deactivation, we recommend using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) that facilitate oxidative addition and stabilize the active Pd(0) species.

Reaction Pathways & Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold. We focus on Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings as the primary utility vectors.

G Start 5-(4-Bromophenyl) benzo[d][1,3]dioxole Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (Rate Limiting: Oxidative Addition) Start->Pd_Cycle + Pd Catalyst + Ligand (SPhos/XPhos) Suzuki_Prod Terphenyl/Biaryl Derivatives (C-C Bond Formation) Pd_Cycle->Suzuki_Prod + Aryl Boronic Acid + Base (K3PO4) Buchwald_Prod N-Aryl Amines (C-N Bond Formation) Pd_Cycle->Buchwald_Prod + 2° Amine + Base (NaOtBu) Heck_Prod Styrenyl Derivatives (C=C Bond Formation) Pd_Cycle->Heck_Prod + Alkene

Figure 1: Divergent synthetic pathways from the bromophenyl-benzodioxole core. Note the central role of the Palladium catalytic cycle.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 5-(4-(Aryl)phenyl)benzo[d][1,3]dioxole derivatives. Rationale: This protocol utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the hydrophobic benzodioxole starting material.

Materials Table
ComponentEquivalentsRoleNotes
5-(4-Bromophenyl)benzo[d][1,3]dioxole 1.0 equivSubstrateLimiting reagent
Aryl Boronic Acid (R-B(OH)₂)1.2 - 1.5 equivCoupling PartnerExcess ensures full conversion
Pd(dppf)Cl₂ · CH₂Cl₂ 3 - 5 mol%CatalystRobust, air-stable precatalyst
Potassium Carbonate (K₂CO₃) 2.0 - 3.0 equivBaseActivates boronic acid
1,4-Dioxane / Water (4:1) 0.1 M (conc.)SolventDegassing is mandatory
Step-by-Step Methodology
  • Preparation: In a partial vacuum or nitrogen-filled glovebox, charge a reaction vial with the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and base (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture.

    • Critical Step: Sparge the solvent mixture with Argon or Nitrogen for 15 minutes before adding the catalyst. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) quickly to the mixture. Seal the vial immediately with a crimp cap or Teflon-lined screw cap.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography.

    • Tip: Benzodioxole derivatives are often UV-active and fluorescent. Use a gradient of Hexanes -> 10% EtOAc/Hexanes.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of amino-derivatives (e.g., for solubility improvement or kinase targeting). Rationale: The electron-rich nature of the scaffold requires a strong base and a bulky ligand to prevent β-hydride elimination and promote reductive elimination.

Materials Table
ComponentEquivalentsRoleNotes
5-(4-Bromophenyl)benzo[d][1,3]dioxole 1.0 equivSubstrate
Secondary Amine (e.g., Morpholine)1.2 equivNucleophile
Pd₂(dba)₃ 2 mol%Pd SourcePalladium(0) source
XPhos 4-8 mol%LigandPromotes coupling with electron-rich aryls
Sodium tert-butoxide (NaOtBu) 1.5 equivBaseStrong base required for amination
Toluene 0.1 MSolventMust be anhydrous
Step-by-Step Methodology
  • Drying: Flame-dry the glassware under vacuum and backfill with Argon.

  • Charging: Add Pd₂(dba)₃, XPhos, and NaOtBu to the vessel.

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvation: Add anhydrous Toluene and the aryl bromide. Add liquid amine (if applicable).

  • Activation: Heat to 100 °C for 12–18 hours.

    • Observation: The solution often turns from dark red/purple to orange/brown upon completion.

  • Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Silica gel chromatography. Amine products may streak; add 1% Triethylamine to the eluent to sharpen peaks.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂)Degas solvents more rigorously (Freeze-Pump-Thaw).
Homocoupling (Biaryl-Biaryl) Oxygen presence or low halide reactivityReduce O₂ exposure; switch to Pd(PPh₃)₄ or increase aryl halide concentration.
Protodeboronation Unstable boronic acidSwitch base to KF or K₃PO₄ ; use anhydrous conditions (Dioxane only).
Starting Material Recovery Oxidative addition failureSwitch ligand to SPhos or BrettPhos (highly active for deactivated bromides).

References & Authority

  • Suzuki-Miyaura Coupling Protocols:

    • General Mechanism & Scope: "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction..." Organic Letters. Available at:

    • Practical Guide: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:

  • Benzodioxole Scaffold Relevance:

    • Medicinal Applications:[2][3] "Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-..." Med.[4][2][3] Chem. Commun. (RSC). Available at:

    • Biaryl Synthesis Context: "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling..." PubMed Central. Available at:

  • Palladium Catalysis Fundamentals:

    • Cross-Coupling Overview: "Palladium-Catalyzed Cross Coupling Reactions."[5][6][7][8] Chemistry LibreTexts. Available at:

Disclaimer: This application note is for research purposes only. The synthesis of biaryl compounds involves hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Kinetically Controlled Lithiation of 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

5-(4-Bromophenyl)benzo[d][1,3]dioxole is a critical biphenyl building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including modulators for the cystic fibrosis transmembrane conductance regulator (CFTR)[1]. The functionalization of this scaffold via lithium-halogen exchange generates a highly reactive aryllithium intermediate: 5-(4-lithiophenyl)benzo[d][1,3]dioxole . This intermediate serves as a versatile nucleophile that can be trapped with various electrophiles (e.g., DMF, CO₂, or borates) to yield aldehydes, carboxylic acids, or boronic acids essential for downstream cross-coupling.

Mechanistic Insights & Reaction Causality (E-E-A-T)

Lithium-halogen exchange is a fundamentally kinetically controlled process[2]. When 5-(4-Bromophenyl)benzo[d][1,3]dioxole is treated with n-butyllithium (n-BuLi), the exchange occurs rapidly due to the thermodynamic stability of the resulting sp²-hybridized aryl carbanion compared to the sp³-hybridized butyl carbanion[2].

To ensure high fidelity in this protocol, several mechanistic variables must be strictly controlled:

  • Reagent Selection (n-BuLi vs. t-BuLi): While t-BuLi drives the equilibrium completely by eliminating the byproduct to isobutylene (requiring 2 equivalents), n-BuLi (1.05 equivalents) is perfectly sufficient for aryl bromides. The byproduct, 1-bromobutane, is kinetically inert to the newly formed aryllithium at cryogenic temperatures.

  • Temperature Control (-78 °C): Cryogenic conditions are mandatory. At elevated temperatures (>-40 °C), two detrimental side reactions occur:

    • Wurtz-Fittig Coupling: The aryllithium attacks the 1-bromobutane byproduct, yielding an unwanted alkylated biphenyl.

    • Directed Ortho-Metalation (DoM): The oxygen atoms of the benzo[d][1,3]dioxole ring weakly direct lithium coordination, potentially leading to competitive deprotonation on the dioxole-bearing ring. Operating at -78 °C ensures the kinetic Li-Br exchange outcompetes the higher-activation-energy DoM pathway.

  • Mixing and Kinetics: As demonstrated in algorithmic process optimizations of extremely fast lithium–halogen exchanges, efficient mixing and strict residence times are critical to maximizing yield and preventing intermediate degradation[3].

Workflow Visualization

G A 5-(4-Bromophenyl) benzo[d][1,3]dioxole B Lithium-Halogen Exchange (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Electrophilic Trapping (DMF) C->D E Aqueous Quench (sat. NH4Cl) D->E F Product: Aldehyde E->F

Workflow for kinetically controlled lithium-halogen exchange and electrophilic trapping.

Experimental Protocol: Electrophilic Trapping with DMF

Objective: Synthesis of 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde via lithiation and formylation.

Materials & Equipment
  • Substrate: 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 equiv, 10 mmol, 2.77 g)

  • Base: n-BuLi (2.5 M in hexanes, 1.05 equiv, 10.5 mmol, 4.2 mL)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 15 mmol, 1.16 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Apparatus: Flame-dried Schlenk flask, argon manifold, syringe pump, dry ice/acetone bath.

Step-by-Step Procedure
  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with dry argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Add 5-(4-Bromophenyl)benzo[d][1,3]dioxole (2.77 g) to the flask. Inject 50 mL of anhydrous THF. Stir to dissolve completely.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for the internal temperature of the solvent to equilibrate.

  • Lithiation: Using a syringe pump, add n-BuLi (4.2 mL, 2.5 M) dropwise over 10 minutes. Critical technique: Dispense the n-BuLi down the inner wall of the cooled flask to pre-cool the reagent before it contacts the reaction mixture, preventing localized warm spots.

  • Intermediate Maturation & Self-Validation: Stir the reaction mixture at -78 °C for 30 minutes.

    • Self-Validating Step: Withdraw a 0.1 mL aliquot via a purged syringe, quench directly into an NMR tube containing 0.5 mL MeOD, and analyze via ¹H NMR. The completeness of the lithiation is confirmed by the disappearance of the starting aryl bromide signals and the incorporation of deuterium (>95% conversion)[1].

  • Electrophilic Trapping: Once lithiation is confirmed, add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete nucleophilic attack on the formyl group.

  • Controlled Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

  • Quenching & Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient Hexanes/EtOAc) to afford the pure 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde.

Quantitative Data: Optimization Parameters

The following table summarizes the effect of reaction parameters on the yield of the formylated product, highlighting the necessity of the chosen conditions.

ParameterTemp (°C)n-BuLi (equiv)Lithiation TimeTrapping AgentYield (%)Primary Impurity Observed
Optimal -78 °C1.0530 minDMF (1.5 eq)>92%None (Trace debromination)
Sub-optimal -40 °C1.0530 minDMF (1.5 eq)65%Butylated biphenyl (Wurtz-Fittig)
Sub-optimal -78 °C2.0030 minDMF (1.5 eq)70%Dialdehyde (DoM on dioxole ring)
Sub-optimal -78 °C1.055 minDMF (1.5 eq)55%Unreacted starting material

Troubleshooting & Best Practices

  • Moisture Contamination: Organolithium reagents are highly sensitive to protic sources. Trace water in THF or DMF will prematurely quench the aryllithium, yielding the debrominated byproduct (5-phenylbenzo[d][1,3]dioxole). Ensure THF is freshly distilled or dispensed directly from a solvent purification system.

  • Titration of n-BuLi: Commercial n-BuLi degrades over time, forming LiOH and butane. Always titrate the n-BuLi solution (e.g., using diphenylacetic acid or N-benzylbenzamide) prior to use to ensure accurate stoichiometry. Excess n-BuLi leads to secondary deprotonations.

References

  • Metal–halogen exchange Wikipedia URL:[Link][2]

  • Algorithmic process optimization of extremely fast lithium–halogen exchange reactions Reaction Chemistry & Engineering - RSC Publishing URL:[Link][3]

  • WO2019109021A1 - Processes for making modulators of cystic fibrosis transmembrane conductance regulator Google Patents (Vertex Pharmaceuticals) URL:[1]

Sources

Application Note: 5-(4-Bromophenyl)benzo[d][1,3]dioxole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the physicochemical profile and synthetic utility of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (referred to herein as BBD-Br ). As a biaryl bromide scaffold, BBD-Br serves as a critical "privileged structure" intermediate in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. This document provides optimized protocols for its downstream functionalization via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, alongside critical insights into the metabolic implications of the benzodioxole pharmacophore.

Chemical Profile & Pharmacophore Significance[1][2][3][4]

Structural Properties

BBD-Br combines a lipophilic benzodioxole (methylenedioxybenzene) ring with a reactive 4-bromophenyl handle. The benzodioxole moiety acts as a bioisostere for catechol or dimethoxybenzene systems, often improving metabolic stability against catechol-O-methyltransferase (COMT) while maintaining hydrogen bond acceptor capability.

PropertyData
IUPAC Name 5-(4-Bromophenyl)-1,3-benzodioxole
CAS Number 1329836-36-3 (Generic/Analogous)
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
LogP (Predicted) ~3.8 (Highly Lipophilic)
Reactive Handle Aryl Bromide (C-Br bond dissociation energy ~81 kcal/mol)
The "Carbene" Metabolic Liability

Critical Design Note: While the benzodioxole ring improves stability against COMT, it introduces a specific metabolic liability. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the methylene bridge (-O-CH₂-O-) to a carbene intermediate. This carbene can irreversibly coordinate to the heme iron of the CYP enzyme, causing Mechanism-Based Inactivation (MBI) .

  • Recommendation: When using BBD-Br in drug candidates, early screening for CYP inhibition is mandatory. Deuteration of the methylene position (

    
    -benzodioxole) is a proven strategy to mitigate this risk [1].
    

Experimental Protocols: Downstream Functionalization

The following protocols are optimized for high-throughput parallel synthesis (HTS) and scale-up. They utilize BBD-Br as the electrophile.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling BBD-Br with heteroaryl boronic acids to generate biaryl-heterocycle scaffolds (common in kinase inhibitors).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The electron-rich benzodioxole ring pushes electron density into the phenyl ring, slightly deactivating the C-Br bond toward oxidative addition compared to electron-deficient aryl bromides. Therefore, electron-rich ligands (e.g., phosphines) are required.

SuzukiCycle PreCat Pd(II) Pre-catalyst ActiveCat Pd(0)L₂ (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + BBD-Br TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)₂ / Base Prod Biaryl Product (Ar-Ar') + Pd(0) TransMet->Prod Reductive Elimination Prod->ActiveCat Regeneration

Figure 1: Catalytic cycle for the Suzuki coupling of BBD-Br.[2] Note the critical role of the base in the transmetallation step.

Materials:

  • Substrate: BBD-Br (1.0 eq)[1][3]

  • Boronic Acid: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 eq) — Chosen for stability and broad scope.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a nitrogen-flushed reaction vial, combine BBD-Br (277 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Solvate: Add 1,4-Dioxane (4 mL) and stir to suspend.

  • Activate: Add K₂CO₃ solution (1.5 mL, 3.0 mmol). The biphasic mixture requires vigorous stirring.

  • React: Heat block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: MW of R + 197 - 1).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine. Dry organic layer over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Benzodioxole derivatives often streak on silica; add 1% Et₃N to eluent if necessary.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling BBD-Br with secondary amines (e.g., morpholine, piperazines) to create CNS-active pharmacophores.

Scientific Rationale: The benzodioxole oxygen atoms are weak H-bond acceptors but do not significantly deactivate the catalyst. However, steric bulk from the amine can hinder the reaction. We utilize XPhos , a bulky biaryl phosphine ligand, to facilitate both the oxidative addition and the difficult reductive elimination step [2].

Materials:

  • Substrate: BBD-Br (1.0 eq)[1][3]

  • Amine: R₂NH (1.2 eq)[1]

  • Catalyst Source: Pd₂(dba)₃ (0.02 eq)[1][4]

  • Ligand: XPhos (0.04 eq) — Critical for preventing β-hydride elimination.

  • Base: NaOtBu (1.4 eq) — Strong base required for amine deprotonation.

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in Toluene (1 mL). Stir at 60°C for 5 mins to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).

  • Charge: Add BBD-Br (277 mg, 1.0 mmol), the amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol) to a sealed tube.

  • Combine: Transfer the pre-formed catalyst solution to the reaction tube. Rinse with additional Toluene (3 mL).

  • React: Seal and heat to 100°C for 16 hours.

  • Filtration: Cool to RT. Filter the slurry through a Celite pad (eluting with DCM) to remove insoluble salts and palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Analytical Characterization & Quality Control

To validate the integrity of the intermediate BBD-Br before use, ensure the following specifications are met. Impurities in the starting material (specifically dibromobenzene residues) will lead to oligomerization in Suzuki couplings.

TestMethodAcceptance Criteria
Purity HPLC (UV @ 254 nm)> 98.0% Area
Identity ¹H NMR (DMSO-d₆)Diagnostic singlet @ ~6.05 ppm (2H, -O-CH₂-O-)
Halide Content Titration / IC< 0.1% Free Bromide
Water Content Karl Fischer< 0.5% (Critical for Buchwald)

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing BBD-Br based on the target pharmacophore.

Workflow Start BBD-Br Scaffold (Aryl Bromide) Decision Target Moiety? Start->Decision PathA Route A: Biaryl System (Kinase Inhibitors) Decision->PathA Aromatic Ring PathB Route B: Aryl-Amine (CNS/GPCR Ligands) Decision->PathB 2° Amine ReagentsA Suzuki Conditions: Pd(dppf)Cl₂, K₂CO₃ Ar-B(OH)₂ PathA->ReagentsA ReagentsB Buchwald Conditions: Pd₂(dba)₃, XPhos NaOtBu, HNR₂ PathB->ReagentsB ProductA 5-(4-Arylphenyl) benzo[d][1,3]dioxole ReagentsA->ProductA ProductB N-Substituted 4-(benzo[d][1,3]dioxol-5-yl)aniline ReagentsB->ProductB

Figure 2: Synthetic decision tree for BBD-Br functionalization.

References

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism, 1(1), 67-84.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

Sources

Buchwald-Hartwig amination conditions for 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for the Buchwald-Hartwig amination of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (referred to herein as Substrate-Br ). While aryl bromides are generally excellent substrates for Palladium-catalyzed cross-coupling, this specific biaryl scaffold presents unique electronic characteristics. The electron-rich benzo[d][1,3]dioxole moiety, conjugated to the phenyl ring, increases the electron density at the C-Br bond, potentially retarding the oxidative addition step compared to electron-deficient aryl halides.

To overcome this, we recommend ligand-controlled systems that facilitate oxidative addition while preventing β-hydride elimination in aliphatic amine partners. This guide presents two primary protocols: Method A (General Purpose/Secondary Amines) using the robust XPhos system, and Method B (Primary Amines/Anilines) utilizing the BrettPhos system for high selectivity.

Substrate Analysis & Retrosynthetic Logic

Substrate: 5-(4-Bromophenyl)benzo[d][1,3]dioxole Role: Electrophile (Aryl Bromide) Electronic Profile: Electron-Rich Biaryl System.

  • Structural Challenge: The methylenedioxy group is a strong electron donor (

    
     effect). This donation is transmitted through the biaryl linkage, rendering the C-Br bond less electrophilic.
    
  • Catalytic Implication: Standard Pd(PPh3)4 catalysts may be sluggish. Ligands with high electron-donating character (alkylphosphines) are required to increase the electron density on the Palladium center, thereby accelerating the rate-limiting oxidative addition step.

Mechanistic Pathway (Graphviz Visualization)

BuchwaldMechanism PreCat Pd Precatalyst (Pd(OAc)2 / Pd2(dba)3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction/Ligand Exchange OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) ActiveCat->OxAdd + Substrate-Br PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation (Base) PdII_Ar->Coord + HNR2 + NaOtBu PdII_Amido L-Pd(II)-Ar(N-R) Coord->PdII_Amido - NaBr, - HOtBu RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->ActiveCat Regeneration Product Aminated Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition step, which is critical for electron-rich substrates like 5-(4-Bromophenyl)benzo[d][1,3]dioxole.

Experimental Protocols

Method A: Coupling with Secondary Amines (The "Workhorse" Protocol)

Best for: Morpholine, Piperidine, N-Methylpiperazine, acyclic secondary amines.

Rationale: The XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provides exceptional steric bulk and electron donation, stabilizing the Pd(0) species and facilitating coupling with electron-rich aryl bromides.

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Substrate-Br 1.0 Electrophile 5-(4-Bromophenyl)benzo[d][1,3]dioxole
Amine 1.2 - 1.5 Nucleophile Secondary Amine
Catalyst Source 0.02 (2 mol%) Metal Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand 0.04 - 0.08 Ligand XPhos
Base 1.5 Base NaOtBu (Sodium tert-butoxide)

| Solvent | 0.2 M | Medium | Anhydrous Toluene or 1,4-Dioxane |

Step-by-Step Protocol:

  • Preparation: Oven-dry a 25 mL Schlenk tube or reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), NaOtBu (144 mg, 1.5 mmol), and Substrate-Br (275 mg, 1.0 mmol) to the tube.

    • Note: If the amine is a solid, add it at this step.

  • Inert Atmosphere: Cap the vessel with a rubber septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min -> Argon 1 min).

  • Solvent Addition: Inject anhydrous Toluene (5.0 mL) via syringe.

  • Amine Addition: If the amine is liquid, add it (1.2 mmol) dropwise via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800+ rpm) for 12–18 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the amine product.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes).

Method B: Coupling with Primary Amines & Anilines (High Selectivity)

Best for: Primary alkyl amines, Anilines, hindered amines.

Rationale: Primary amines are prone to "double arylation" (reacting twice). BrettPhos or RuPhos are designed to prevent this via extreme steric hindrance, ensuring mono-arylation. For this substrate, BrettPhos Pd G4 precatalyst is recommended for operational simplicity and air stability.

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Substrate-Br 1.0 Electrophile 5-(4-Bromophenyl)benzo[d][1,3]dioxole
Amine 1.2 Nucleophile Primary Amine / Aniline
Precatalyst 0.02 (2 mol%) Catalyst BrettPhos Pd G4 (or RuPhos Pd G4)
Base 2.0 Base LHMDS (1.0 M in THF) or NaOtBu

| Solvent | 0.2 M | Medium | Anhydrous THF or Toluene |[1]

Step-by-Step Protocol:

  • Charging: To a nitrogen-purged vial, add BrettPhos Pd G4 (approx. 18 mg for 1 mmol scale) and Substrate-Br (1.0 mmol).

  • Solvent/Amine: Add anhydrous THF (5 mL) and the Primary Amine (1.2 mmol).

  • Base Addition: Add LHMDS solution (2.0 mL, 2.0 mmol) dropwise over 2 minutes.

    • Why LHMDS? It is a soluble, non-nucleophilic base that works exceptionally well with BrettPhos systems at lower temperatures, often allowing coupling at 60°C or even RT.

  • Reaction: Seal and heat to 65°C for 4–8 hours.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry over Na₂SO₄.[1]

Optimization & Troubleshooting Guide

Use the decision tree below to troubleshoot low yields or impurities.

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (SM Recovered) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal Homo Homocoupling (Ar-Ar formed) Start->Homo LowYield Low Yield (Incomplete) Start->LowYield Increase Temp (110°C)\nSwitch to XPhos Pd G4 Increase Temp (110°C) Switch to XPhos Pd G4 NoRxn->Increase Temp (110°C)\nSwitch to XPhos Pd G4 Switch Solvent to Dioxane\nUse weaker base (Cs2CO3) Switch Solvent to Dioxane Use weaker base (Cs2CO3) Dehal->Switch Solvent to Dioxane\nUse weaker base (Cs2CO3) Degas Solvent Longer\nReduce Catalyst Loading Degas Solvent Longer Reduce Catalyst Loading Homo->Degas Solvent Longer\nReduce Catalyst Loading Add 2nd portion of Catalyst\nCheck Amine Purity Add 2nd portion of Catalyst Check Amine Purity LowYield->Add 2nd portion of Catalyst\nCheck Amine Purity

Figure 2: Troubleshooting decision tree for Buchwald-Hartwig coupling of biaryl bromides.

Key Troubleshooting Notes:

  • Protodehalogenation (Ar-Br -> Ar-H): This side reaction occurs if the oxidative addition is slow or if the amine acts as a hydride source (common with alcohols present). Solution: Ensure solvents are anhydrous; switch to RuPhos which is more resistant to this pathway.

  • Base Sensitivity: If the benzodioxole ring shows signs of opening (rare, but possible under extreme basicity), switch from NaOtBu to Cs₂CO₃ (Cesium Carbonate) and use t-Amyl Alcohol as solvent at 110°C.

Safety & Handling

  • Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.

  • Benzodioxoles: While generally stable, methylenedioxy compounds can mimic certain biological substrates. Handle with standard PPE (gloves, goggles, fume hood).

  • Sodium tert-butoxide: Highly hygroscopic and caustic. Dispense in a glovebox or rapidly in a fume hood. Store under inert gas.

References

  • General Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Cross Coupling Reaction.[1][2][3][4][5][6] Organic Chemistry Portal. Available at: [Link]

  • XPhos Ligand Utility
  • Advanced Precatalysts (G3/G4)
  • Mechanistic Insight for Biaryl Systems

    • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][5][7][8] (Contextual grounding for ligand choice).

Sources

Step-by-step synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole from precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (also known as 4'-bromo-3,4-methylenedioxybiphenyl).[1] This biaryl scaffold is a critical intermediate in the discovery of anticonvulsant agents, liquid crystals, and organic semiconductors.[1]

The synthesis strategy utilizes the Suzuki-Miyaura Cross-Coupling reaction , a robust and widely adopted methodology in medicinal chemistry for constructing C–C bonds between aryl halides and arylboronic acids.[1][2]

Application Note: Synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Part 1: Strategic Analysis & Retrosynthesis

To synthesize the target biaryl system with high regioselectivity and yield, we must avoid the formation of homocoupled byproducts or polymerization.[1] The target molecule contains two aryl rings: a benzo[d][1,3]dioxole moiety and a 4-bromophenyl moiety.[1][2]

Retrosynthetic Logic: The most efficient disconnection is at the biaryl bond.[1][2] We have two primary Suzuki coupling options:

  • Route A: Coupling 3,4-methylenedioxyphenylboronic acid with 1,4-dibromobenzene.[1]

    • Risk:[1][2] Statistical mixture of mono- and di-coupled products (polymerization risk).[1]

  • Route B (Preferred): Coupling 3,4-methylenedioxyphenylboronic acid with 1-bromo-4-iodobenzene.[1]

    • Advantage:[1][2][3] Exploits the reactivity difference between Aryl-I and Aryl-Br.[1] Palladium oxidative addition occurs preferentially at the weaker C–I bond, leaving the C–Br bond intact for future functionalization.[1][2]

Selected Pathway: Route B (Chemoselective Suzuki Coupling).[1][2]

Part 2: Experimental Protocol

Reagents and Materials
ComponentRoleSpecifications
3,4-Methylenedioxyphenylboronic acid Nucleophile>97% Purity, CAS: 94839-07-3
1-Bromo-4-iodobenzene Electrophile>98% Purity, CAS: 589-87-7
Pd(PPh₃)₄ CatalystTetrakis(triphenylphosphine)palladium(0)
Potassium Carbonate (K₂CO₃) Base2.0 M Aqueous Solution
1,4-Dioxane SolventAnhydrous, degassed
Step-by-Step Synthesis Procedure

Safety Precaution: Perform all steps in a certified chemical fume hood. Aryl halides and palladium catalysts are potential irritants/sensitizers.[1]

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 equiv, 10.0 mmol) and 3,4-methylenedioxyphenylboronic acid (1.1 equiv, 11.0 mmol).

    • Add 1,4-Dioxane (50 mL). Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).[1][2]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 equiv, 3 mol%).[1][2]

    • Note: The solution typically turns yellow/orange upon catalyst addition.[1][2]

  • Base Activation:

    • Add degassed 2.0 M aqueous K₂CO₃ (3.0 equiv, 15 mL) to the reaction mixture.

    • Mechanism:[1][2][4] The base facilitates the transmetallation step by activating the boronic acid to the boronate species.[1]

  • Reaction:

    • Heat the mixture to 90°C under an inert atmosphere.

    • Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.[1][2]

    • Endpoint: Complete consumption of the starting iodide (typically 4–6 hours).[1][2] The bromide functionality remains largely unreacted due to the lower bond dissociation energy of C–I vs C–Br.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent (dioxane) under reduced pressure.[1][2]

    • Dilute the residue with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).[1][2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify the crude residue via silica gel flash column chromatography.[1][2]

    • Eluent: Hexanes/Ethyl Acetate gradient (starts 100:0 → 90:10).

    • Observation: The product typically elutes as a white to off-white crystalline solid.[1][5]

Analytical Validation
TestExpected ResultInterpretation
¹H NMR (CDCl₃) δ 5.99 (s, 2H, -OCH₂O-)Confirms benzodioxole ring integrity.[1][2]
¹H NMR (Aromatic) Two distinct AA'BB' systemsConfirms para-substitution on phenyl ring.[1][2]
Mass Spectrometry M+ / M+2 peaks (1:1 ratio)Characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br).[1][2]

Part 3: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemoselective catalytic cycle and the experimental workflow.

G Start Start: Reagents (Aryl-I + Boronic Acid) OxAdd Oxidative Addition (Pd inserts into C-I bond) Start->OxAdd Pd(0) Catalyst TransMet Transmetallation (Base Activated) OxAdd->TransMet Boronate Species RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II) Complex RedElim->OxAdd Catalytic Cycle Product Target: 5-(4-Bromophenyl)benzo[d][1,3]dioxole RedElim->Product Regenerate Pd(0)

Figure 1: Chemoselective Suzuki-Miyaura coupling cycle favoring C-I activation over C-Br.[1][2]

Workflow Step1 1. Degas Solvents (Remove O2) Step2 2. Mix Reagents (Ar-I + Ar-B(OH)2 + Pd) Step1->Step2 Step3 3. Heat to 90°C (4-6 Hours) Step2->Step3 Step4 4. Extraction (EtOAc/Water) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 QC 6. QC Validation (NMR/MS) Step5->QC

Figure 2: Step-by-step experimental workflow for the synthesis process.

References

  • Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents. Source: PubMed (NIH) URL:[1][2][Link][1][2][6]

  • Synthesis and characterization of novel benzo[d][1,3]dioxole substituted organo selenium compounds. Source: Indian Academy of Sciences URL:[1][2][Link][1][2]

Sources

Scalable Reaction Architectures for Benzodioxole-Based Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

The benzodioxole (1,3-methylenedioxybenzene) moiety is a privileged pharmacophore, serving as the structural anchor for blockbuster therapeutics including Tadalafil (Cialis), Paroxetine (Paxil), and various oncology candidates.

Synthesizing aryl bromides on this scaffold presents a classic process chemistry paradox: the electron-rich ring is highly reactive toward electrophilic aromatic substitution (EAS), making regiocontrol and over-bromination (dibromide formation) the primary failure modes. Furthermore, the acetal bridge is acid-sensitive; harsh Lewis acids or high-temperature acidic conditions can hydrolyze the ring to the corresponding catechol, destroying the pharmacophore.

This guide details three validated protocols designed for scalability, differentiating between the standard 5-bromo isomer (kinetic/thermodynamic product) and the elusive 4-bromo isomer (requires structural pre-organization).

Decision Matrix: Pathway Selection

G Start Target Molecule Isomer Isomer Required? Start->Isomer FiveBr 5-Bromo-1,3-benzodioxole (Standard) Isomer->FiveBr Para/Meta (EAS preferred) FourBr 4-Bromo-1,3-benzodioxole (Non-Standard) Isomer->FourBr Ortho (Sterically hindered) Scale Scale / Constraints FiveBr->Scale MethodA Method A: Controlled NBS (High Selectivity, Lab to Pilot) Scale->MethodA High Purity Req. MethodB Method B: Oxidative (HBr/H2O2) (Green, Cost-Efficient, Multi-kg) Scale->MethodB Low Cost / Green Chem MethodC Method C: De Novo Assembly (Alkylation of 3-Bromocatechol) FourBr->MethodC Direct Bromination Fails caption Figure 1: Strategic selection guide for benzodioxole bromination.

Critical Process Parameters (CPPs)

Before initiating any protocol, the following parameters must be controlled to ensure safety and yield.

ParameterLimit / TargetScientific Rationale
Temperature < 25°C (Method A/B)Higher temps promote dibromination (formation of 5,6-dibromo species) and acetal hydrolysis.
Acidity (pH) > 0 (Avoid conc. strong acid)The methylenedioxy bridge is an acetal. Prolonged exposure to strong aqueous acid (pH < 0) hydrolyzes it to catechol.
Stoichiometry 1.05 eq (Brominating agent)Excess reagent leads to inseparable dibromo-impurities. Starving the reaction (0.95 eq) is preferred if unreacted SM can be distilled off.
Quenching Sodium ThiosulfateEssential to neutralize active bromine species before workup to prevent post-reaction bromination or oxidation.

Protocol A: Controlled NBS Bromination (The Precision Route)

Best for: High-value intermediates (g to kg scale) where purification overhead must be minimized. Mechanism: Electrophilic Aromatic Substitution (EAS) via polarized N-Br bond.

Materials
  • Substrate: 1,3-Benzodioxole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/degraded.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for green chemistry and easier succinimide removal.

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, acts as a proton shuttle to accelerate rate without strong acid.

Step-by-Step Methodology
  • Preparation: Charge a reactor with 1,3-benzodioxole and MeCN (5-10 volumes). Cool to 0–5°C.

  • Controlled Addition: Add NBS portion-wise (solid) or as a solution in MeCN over 60 minutes.

    • Why: A large bolus addition causes a localized exotherm and high concentration of brominating agent, favoring the formation of 5,6-dibromo-1,3-benzodioxole.

  • Reaction Phase: Allow to warm to 20°C. Stir for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: < 2% Starting Material. If dibromide > 5%, stop immediately.

  • Workup:

    • Concentrate MeCN to ~2 volumes.

    • Add Water (5 volumes) to precipitate Succinimide (byproduct). Filter off solids.

    • Extract filtrate with Ethyl Acetate or MTBE.

    • Wash organic layer with 10% Na₂S₂O₃ (removes Br₂), then Brine.

  • Isolation: Dry over MgSO₄ and concentrate.

    • Purification: Vacuum distillation (bp ~100°C at 5 mmHg) is recommended for >99% purity.

Protocol B: Oxidative Bromination (The Green Scale-Up Route)

Best for: Large-scale manufacturing (multi-kg) where atom economy and cost are drivers. Mechanism: In situ generation of Br⁺ from HBr using Hydrogen Peroxide (H₂O₂).

Materials
  • Substrate: 1,3-Benzodioxole (1.0 eq)

  • Bromine Source: Hydrobromic Acid (48% aq, 1.05 eq)

  • Oxidant: Hydrogen Peroxide (30% aq, 1.05 eq)

  • Solvent: Methanol or Acetic Acid (caution with hydrolysis in AcOH). Methanol is preferred for mildness.

Step-by-Step Methodology
  • Charge: Load 1,3-benzodioxole and Methanol (5 volumes) into a glass-lined reactor.

  • Acid Addition: Add HBr (48%) slowly. Maintain temp < 20°C.

  • Oxidant Feed (Critical Step):

    • Add H₂O₂ dropwise via dosing pump over 2–3 hours.

    • Thermodynamic Control: The oxidation of HBr to Br₂ is exothermic. Maintain internal temp strictly < 15°C .

    • Safety Note: Accumulation of unreacted peroxide is a hazard. Ensure agitation is vigorous.

  • Reaction: Stir at 15–20°C for 4 hours. The solution will turn orange/red (active bromine) then fade as it consumes.

  • Quench: Add saturated Na₂SO₃ solution until the iodine/bromine color disappears completely.

  • Phase Split: Dilute with water. If product oils out (density > 1.0), separate the lower organic layer. Extract aqueous layer once with DCM.

  • Purification: Distillation.

Self-Validating Check: If the reaction mixture turns dark black/tarry, the temperature spiked, causing oxidative polymerization. Keep it cool.

Protocol C: De Novo Synthesis of 4-Bromo-1,3-benzodioxole

The Challenge: Direct bromination of benzodioxole yields the 5-bromo isomer exclusively (99:1 ratio). Direct lithiation (n-BuLi) attacks the C2 position (between oxygens), leading to ring opening. The Solution: Build the ring after placing the bromine.

Reaction Scheme

3-Bromocatechol + Dibromomethane (+ Base) → 4-Bromo-1,3-benzodioxole

Materials
  • Substrate: 3-Bromocatechol (1.0 eq)

  • Linker: Dibromomethane (CH₂Br₂) or Bromochloromethane (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMF or NMP (Polar aprotic is required for SN2).

Step-by-Step Methodology
  • Inertion: Purge reactor with N₂. This reaction is sensitive to oxidation of the catechol.

  • Dissolution: Dissolve 3-bromocatechol in DMF (10 volumes). Add K₂CO₃.

  • Cyclization: Add Dibromomethane. Heat to 80–100°C.

    • Note: This is an SN2 cyclization. High temperature is needed to overcome the steric strain of forming the 5-membered ring.

  • Monitoring: Monitor consumption of catechol.

  • Workup:

    • Cool to room temp.[1] Pour into Ice Water (20 volumes).

    • Extract with Toluene or Ether.

    • Wash with dilute NaOH (removes unreacted phenolic starting material—critical for purity).

  • Yield: Typically 60–75%. The product is the 4-bromo isomer.

Safety & Compliance

Chemical Hazards[2][3][4]
  • 1,3-Benzodioxole: Precursor monitoring (List I chemical in some jurisdictions due to MDMA/Safrole links). Ensure regulatory compliance for purchase and storage.

  • Bromine/NBS: Severe skin and eye irritants.[2] NBS can decompose explosively if mixed with certain ketones or heated dry.

  • H₂O₂: Strong oxidizer. Never mix with acetone or ketones (forms explosive peroxides).

Waste Management
  • Aqueous Waste: Contains bromides and potentially unreacted oxidants. Quench with thiosulfate before disposal.

  • Organic Waste: Halogenated solvents (DCM) must be segregated.

References

  • NBS Bromination Selectivity

    • Regioselective Bromination of Organic Substr
  • Oxidative Bromination (Green Methods)

    • Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2. Organic Letters, 2000.
  • Flow Chemistry Adaptations

    • Indium chloride catalysed benzyl bromination using continuous flow technology. Organic & Biomolecular Chemistry.[3]

  • Directed Ortho Metalation (Context on C2 Instability)

    • The Versatile and Strategic O-Carbamate Directed Metal

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Optimization for 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center for researchers optimizing the cross-coupling of 5-(4-Bromophenyl)benzo[d][1,3]dioxole .

Case ID: SUZ-BDX-05 Subject: Yield Optimization & Troubleshooting for Electron-Rich Biaryl Bromides Support Tier: Senior Application Scientist[1]

Substrate Analysis & Chemical Context

Before optimizing, we must diagnose the chemical personality of your substrate.

The Molecule: 5-(4-Bromophenyl)benzo[d][1,3]dioxole Structural Logic: You are coupling an aryl bromide where the bromine is located para to a benzodioxole (methylenedioxybenzene) moiety.[1]

  • Electronic Effect: The benzodioxole group is strongly electron-donating via resonance (+M effect).[1] This electron density is pushed into the central phenyl ring, rendering the C-Br bond more electron-rich than in a standard bromobenzene.

  • Kinetic Consequence: Oxidative addition (the first step of the catalytic cycle) will be slower compared to electron-deficient substrates (e.g., 4-bromobenzonitrile).[1]

  • Implication: You cannot rely on generic "tetrakis" (Pd(PPh₃)₄) conditions.[1] You require electron-rich, bulky ligands to drive the oxidative addition.

Diagnostic Workflow (Troubleshooting Tree)

Use this decision tree to identify the root cause of your yield loss.

TroubleshootingTree Start START: Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) remaining? Start->CheckSM LowConv Issue: Low Conversion CheckSM->LowConv Yes (>20%) HighConv Issue: SM Consumed but Low Yield CheckSM->HighConv No (<5%) CheckProd Is Product forming? OxAddFail Root Cause: Oxidative Addition Failure (Catalyst inactive or died) LowConv->OxAddFail Soln1 Fix: Switch to SPhos/XPhos Increase Temp Check O2 exclusion OxAddFail->Soln1 SideRxn Identify Byproducts HighConv->SideRxn Dehal Byproduct: Ar-H (Dehalogenation) SideRxn->Dehal Homo Byproduct: Ar-Ar (Homocoupling) SideRxn->Homo FixDehal Fix: Use Anhydrous Solvents Switch to Pd(OAc)2/SPhos Reduce reaction time Dehal->FixDehal FixHomo Fix: Degas vigorously Reduce Catalyst Loading Check Boronic Acid excess Homo->FixHomo

Figure 1: Diagnostic decision tree for isolating reaction failures.

Optimization Protocols

Module A: The "Engine" (Catalyst & Ligand)

Because your substrate is electron-rich, standard ligands (PPh₃) dissociate poorly and fail to promote oxidative addition effectively.[1]

Recommendation: Use Buchwald Dialkylbiaryl Phosphines .

  • Primary Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

    • Why: The methoxy groups on SPhos provide stability, and the cyclohexyl groups make the Pd center electron-rich, accelerating the oxidative addition into your electron-rich C-Br bond.

  • Secondary Choice: XPhos (if steric hindrance is high on the coupling partner).[1]

Protocol 1: The "Gold Standard" SPhos Method

  • Pd Source: Pd(OAc)₂ (cheaper) or Pd₂(dba)₃.[1]

  • Ligand: SPhos.

  • Ratio: 1:2 (Pd:Ligand).

  • Pre-activation: If using Pd(OAc)₂, stir with ligand in solvent for 5 mins before adding substrates to generate the active Pd(0) species.[1]

Module B: The "Environment" (Base & Solvent)

The benzodioxole ring is stable to base, but sensitive to extreme oxidation.

ComponentRecommendationTechnical Rationale
Base K₃PO₄ (Tribasic Potassium Phosphate) Stronger than Na₂CO₃ but milder than alkoxides.[1] Excellent for "difficult" Suzuki couplings where transmetallation is slow.
Solvent 1,4-Dioxane / Water (4:1) The water is critical for activating the boronic acid (forming the boronate species).[1] Dioxane solubilizes the lipophilic benzodioxole.
Alt. Solvent Toluene / Water (10:1) Use if your product is very non-polar.[1] Requires a phase transfer catalyst (e.g., TBAB) sometimes, but SPhos usually handles the phase transfer well.[1]

Troubleshooting Specific Failure Modes

Issue 1: Protodehalogenation (Formation of Ar-H)

Symptom: You see the bromine replaced by hydrogen (mass = M-Br+H).[1] Mechanism: The Pd(II)-Ar species abstracts a hydride (from solvent or base) instead of transmetallating with the boron species.[1] Corrective Actions:

  • Switch Solvent: Move from alcoholic solvents (Isopropanol/Ethanol) to THF or Dioxane .[1] Alcohols are hydride donors.

  • Increase Concentration: High dilution favors side reactions. Run at 0.2M – 0.5M.

  • Boost Transmetallation: Increase the amount of Boronic Acid (1.5 – 2.0 equiv) to outcompete the hydride elimination pathway.

Issue 2: Homocoupling (Ar-Ar)

Symptom: Two benzodioxole units coupled together.[1] Mechanism: Oxygen enters the system, oxidizing Pd(0) to Pd(II) prematurely, or disproportionation occurs.[1] Corrective Actions:

  • Degassing: Sparging with Nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding catalyst.

  • Ligand Excess: Ensure a strict Pd:Ligand ratio of 1:2 or use a precatalyst (e.g., SPhos Pd G3) to prevent "naked" palladium from aggregating.[1]

Validated Experimental Protocol

Target: Cross-coupling of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 equiv) with Phenylboronic acid (1.5 equiv).

  • Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) .

    • Pro-Tip: Alternatively, use SPhos Pd G3 (2 mol%) for higher reproducibility.[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration should be 0.25 M relative to the bromide.

  • Reaction: Seal the vial under Argon/Nitrogen. Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd black).[1] Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

Visualizing the Catalytic Cycle Risks

Understanding where the cycle breaks helps you fix it.

CatalyticCycle Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Slow for e- rich Ar-Br (Needs SPhos) Failure2 FAILURE: Homocoupling (Oxygen Ingress) Pd0->Failure2 If O2 present TransMet Transmetallation (Pd-Ar-R) OxAdd->TransMet Base Required (OH-) Failure1 FAILURE: Dehalogenation (Solvent Hydride Attack) OxAdd->Failure1 If Transmetallation is slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura Cycle highlighting critical failure points for this specific substrate.[1]

References

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link[1]

  • Protodehalogenation Mechanisms: Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005).[1] Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenylboronic Acid Mediated by a Palladium/N-Heterocyclic Carbene System. Journal of Organic Chemistry. Link[1]

  • Precatalyst Activation: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] Design and Synthesis of a New Generation of Palladium Precatalysts. The Journal of Organic Chemistry. Link[1]

  • Benzodioxole Stability: Murray, M. (2000).[1] Mechanisms of inhibitory effects of methylenedioxyphenyl compounds on cytochrome P450. Current Drug Metabolism. Link (Contextual reference for chemical stability of the moiety).

Sources

Technical Support Center: Purification of 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BQ-54B Status: Operational Assigned Specialist: Senior Application Scientist Subject: Optimization of Flash Chromatography for Biaryl Systems

Executive Summary & Chemical Context

This guide addresses the purification of 5-(4-Bromophenyl)benzo[d][1,3]dioxole , a biaryl motif typically synthesized via Suzuki-Miyaura cross-coupling.

Chemical Profile:

  • Nature: Lipophilic biaryl.

  • State: Crystalline solid (High melting point).

  • Key Impurities:

    • Triphenylphosphine Oxide (TPPO): If phosphine ligands (e.g., Pd(PPh3)4) were used. This is the most problematic impurity due to "tailing" on silica.

    • Protodeboronation Byproducts: (Benzo[d][1,3]dioxole or Bromobenzene derivatives).

    • Homocoupling Products: (4,4'-Dibromobiphenyl or Bis(benzodioxole)).

  • Stability: The methylenedioxy acetal functionality is generally stable to standard silica gel (pH 6.5–7.0) but can degrade under strongly acidic conditions (e.g., acidified silica or < pH 4).

Pre-Purification Diagnostics (The Triage)

Before packing a column, you must diagnose the crude mixture. Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems often fail to separate biaryls from their deboronated byproducts due to similar polarity.

Diagnostic Protocol

Run two TLC plates side-by-side:

  • System A: 10% EtOAc in Hexane.[1]

  • System B: 20-30% Dichloromethane (DCM) in Hexane.

Technical Insight: Biaryl systems possess significant


-electron density. Chlorinated solvents (DCM, Chloroform) interact with these 

-systems differently than aliphatic esters (EtOAc). If System A shows overlapping spots, System B often resolves them by leveraging these secondary

-interactions.

Critical Workflow: Triphenylphosphine Oxide (TPPO) Removal[2][3]

WARNING: If your crude reaction mixture contains TPPO, do not load it directly onto the column. TPPO streaks significantly on silica, contaminating fractions over a wide Rf range.

Method A: The Zinc Chloride Precipitation (Recommended)
  • Mechanism: ZnCl2 forms a coordination complex with TPPO [(Ph3PO)2·ZnCl2] which is insoluble in ether/ethanol.

  • Protocol:

    • Dissolve crude oil in Ethanol or Ether.

    • Add 2.0 equivalents of ZnCl2 (dissolved in minimum ethanol).

    • Stir at room temperature for 30 minutes.

    • Filter the resulting white precipitate (The TPPO complex).

    • Concentrate the filtrate.[2]

Method B: Solubility Trituration
  • Protocol:

    • Concentrate crude to a minimal volume.[3][4]

    • Add cold Hexane or Pentane (The product is likely insoluble or sparingly soluble, but TPPO is insoluble).

    • Correction: Actually, TPPO is moderately soluble in hot aromatic solvents but insoluble in cold alkanes. However, the biaryl product is also likely to precipitate.

    • Better Approach: Dissolve in minimal DCM, then slowly add Hexane while stirring until cloudy. Cool to 0°C. TPPO often crystallizes out first. Filter.

Column Chromatography Protocol

Step 1: Stationary Phase & Loading
  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).

  • Loading Method: Solid (Dry) Load.

    • Why? The target molecule has low solubility in Hexane.[5][6] Wet loading with DCM will cause "band broadening" (fronting) because the strong solvent (DCM) carries the product down the column before the gradient starts.

    • Procedure: Dissolve crude in DCM. Add Silica or Celite (1:2 ratio w/w). Evaporate to a free-flowing powder. Load this powder on top of the packed column.

Step 2: Mobile Phase Optimization

Use a gradient elution to sharpen the bands.

PhaseSolvent SystemVolume (CV = Column Volume)Purpose
Equilibration 100% Hexane3 CVWet the silica; remove air.
Stage 1 0% → 5% EtOAc/Hex5 CVElute non-polar homocoupling impurities.
Stage 2 5% → 15% EtOAc/Hex10 CVElute Target Molecule.
Stage 3 15% → 40% EtOAc/Hex5 CVFlush remaining polar impurities (TPPO residues).

Note: If Diagnostics (Section 2) showed better separation with DCM, replace EtOAc with DCM and adjust percentages (start at 10% DCM, ramp to 50% DCM).

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, ensuring you do not waste time on a failed column.

PurificationLogic Start Crude Reaction Mixture CheckTPPO Is TPPO Present? (Suzuki/Wittig Byproduct) Start->CheckTPPO RemoveTPPO Execute ZnCl2 Wash or Trituration CheckTPPO->RemoveTPPO Yes TLC_Check TLC Diagnostics: Hex/EtOAc vs. Hex/DCM CheckTPPO->TLC_Check No RemoveTPPO->TLC_Check SelectSystem Select Best Solvent System (Maximize Delta Rf) TLC_Check->SelectSystem LoadMethod Loading Strategy: Solubility Check SelectSystem->LoadMethod DryLoad Solid Load (Celite/Silica) LoadMethod->DryLoad Insoluble in Hexane WetLoad Wet Load (Hexane/Toluene) LoadMethod->WetLoad Soluble in Hexane RunColumn Run Flash Column (Gradient Elution) DryLoad->RunColumn WetLoad->RunColumn

Figure 1: Decision matrix for the purification of 5-(4-Bromophenyl)benzo[d][1,3]dioxole.

Troubleshooting & FAQs

Q1: My product co-elutes with a spot just below it. How do I separate them?

A: This is likely the protodeboronated byproduct (benzo[d][1,3]dioxole or similar).

  • Fix: Switch the modifier. If using Hexane/EtOAc, switch to Hexane/Toluene or Hexane/DCM . The aromatic solvent (Toluene) interacts specifically with the biaryl

    
    -system, often changing the retention time relative to the impurity.
    
Q2: The product isolated is an oil, but literature says it should be a solid.

A: This indicates trapped solvent or persistent impurities (often siloxanes or plasticizers).

  • Fix:

    • Dissolve the oil in a small amount of DCM.

    • Add excess Hexane.

    • Evaporate slowly on a rotavap. This "azeotropes" the DCM and forces the solid to crash out.

    • If it remains oily, place under high vacuum (< 1 mbar) overnight to remove trapped solvent traces.

Q3: Can I use Acetone or Methanol as the polar solvent?

A: Avoid Methanol if possible. Methanol can dissolve silica slightly at high concentrations and is too polar for this separation, compressing your Rf values. Acetone is acceptable but absorbs UV at short wavelengths, interfering with detection. Stick to EtOAc or DCM.

Q4: The product turned grey/black after the column.

A: This is residual Palladium.

  • Fix: Dissolve the product in EtOAc and wash with an aqueous solution of N-Acetylcysteine or use a commercial metal scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour, then filter and re-concentrate.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[1]

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2017).[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". The Journal of Organic Chemistry, 82(19), 9931–9936.

  • University of Rochester, Department of Chemistry. "Troubleshooting Flash Column Chromatography".

  • Biotage. "Successful Flash Chromatography: Solvent Selection".

Sources

Solving solubility issues with 5-(4-Bromophenyl)benzo[d][1,3]dioxole in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Reaction Engineering Hub[1][2]

Status: Active Ticket ID: SOL-BBD-404 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Compound Class: Lipophilic Biaryl Halides[1][2]

Executive Summary & Compound Profile

The Core Problem: 5-(4-Bromophenyl)benzo[d][1,3]dioxole is a classic "brick dust" intermediate.[1][2] Its structural rigidity—derived from the planarity of the biaryl bond and the fused dioxole ring—encourages strong


-

stacking in the crystal lattice.

While the methylenedioxy group adds slight polarity, it is insufficient to overcome the lipophilicity of the biphenyl core (LogP


 4.5–5.0). Consequently, this compound frequently fails in standard "universal" solvents (MeOH, MeCN) and exhibits catastrophic precipitation (crashing out) in aqueous reaction media.[2]

Physical Profile:

Property Characteristic Implication for Processing
Lipophilicity High (Hydrophobic) Insoluble in water/alcohols.[1][2] Requires non-polar or polar-aprotic carriers.[1][2]
Crystallinity High (Planar) High lattice energy.[2] Requires heat or high-boiling solvents to dissolve.[1][2]

| Reactivity | Aryl Bromide | Prone to dehalogenation if Pd catalyst is active but substrate is undissolved. |

Solubility Troubleshooting (The "First Line of Defense")

FAQ: Which solvent should I use?

User Issue: "I cannot get the starting material into solution for my initial screen. Methanol and Acetonitrile are failing."

Technical Insight: Do not use protic solvents.[2] The lack of hydrogen bond donors in your molecule makes alcohols ineffective. You must match the solvent's dispersion forces to the aromatic core of your substrate.

Solvent Selection Matrix:

Solvent ClassRecommendationStatusNotes
Chlorinated DCM / Chloroform ExcellentBest for initial dissolution.[1][2] Warning: DCM boils too low for high-temp couplings.
Aromatics Toluene / Xylene Preferred Ideal for reaction media.[2] High boiling point allows thermal dissolution of crystal lattice.[2]
Ethers THF / 2-MeTHF Good2-MeTHF is the superior "Green" alternative with higher process safety.[1][2]
Polar Aprotic DMF / NMP ModerateDissolves well but difficult to remove (high boiling point).[2] Causes "oiling out" during workup.
Alcohols MeOH / EtOH / IPA Avoid Anti-solvent. Will cause immediate precipitation.

Reaction Media Optimization (Suzuki-Miyaura Focus)

FAQ: "My reaction turns into a slurry and stalls."

User Issue: "I am running a Suzuki coupling with aqueous


 and Dioxane. The bromide crashes out when I add the base, and conversion stops at 30%."

Root Cause: This is a phase transport failure.[2] The addition of aqueous base increases the polarity of the medium, forcing your hydrophobic bromide out of the solution (The "Salting Out" effect). The Pd catalyst remains in solution, but the substrate is solid and inaccessible.

The Solution: Phase Transfer Catalysis (PTC) or Surfactant Systems Instead of forcing a homogeneous solution, engineer a biphasic system where the reaction occurs at the interface or within micelles.

Workflow: Optimizing the Heterogeneous System

ReactionOptimization Start Issue: Substrate Precipitation in Aqueous Base CheckTemp Check 1: Can you increase Temp? Start->CheckTemp HighTemp Switch to Toluene/Water (4:1) Reflux @ 100°C CheckTemp->HighTemp Yes (>90°C) CheckGreen Check 2: Green Chem Requirement? CheckTemp->CheckGreen No (<60°C) AddPTC Add Phase Transfer Catalyst (TBAB or Aliquat 336) HighTemp->AddPTC Essential Step Surfactant Use TPGS-750-M (2 wt% in Water) Micellar Catalysis CheckGreen->Surfactant Yes (Water only) CoSolvent Switch to 2-MeTHF (Higher lipophilicity than Dioxane) CheckGreen->CoSolvent No (Organic ok)

Figure 1: Decision tree for rescuing precipitated reaction mixtures. Note that for hydrophobic biaryls, Toluene/Water + PTC is often superior to homogeneous miscibility attempts.

Protocol: The "Rescue" Method for Crashed Reactions

Use this if your reaction is currently stalled due to precipitation.

  • Stop Stirring: Allow phases to separate. If the solid is floating at the interface, your organic solvent is too polar (e.g., MeCN/Water).

  • Solvent Switch (In-situ): Add Toluene (or 2-MeTHF) equal to half the reaction volume to redissolve the organic solid.[1][2]

  • Add Promoter: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.[1][2]

    • Mechanism:[1][2][3] TBAB transports the hydroxide/carbonate anion from the water phase into the organic phase (Toluene) where the bromide is dissolved.

  • Agitation: Increase stirring speed to >800 RPM. High shear is critical to maximize interfacial surface area.[2]

  • Heat: Ramp temperature to 85°C.

Purification & Isolation Guides

FAQ: How do I recrystallize this without oiling out?

User Issue: "When I cool my hot solution, the product comes out as a sticky oil/gum instead of crystals."

Technical Insight: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. This is common with impurities present.[4] You need a Slow-Diffusion Anti-Solvent method.[1][2]

Recommended Crystallization System:

  • Solvent A (Good): DCM (Dichloromethane) or THF.[2]

  • Solvent B (Bad/Anti): Hexanes or Pentane.[2]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude solid in the minimum amount of warm DCM (35°C). The solution should be free-flowing but concentrated.

  • Filtration: Filter while warm to remove inorganic salts (Pd black, base).[2]

  • The Layering Technique (Critical):

    • Place the DCM solution in a narrow vessel (test tube or narrow flask).[2]

    • Very carefully pipette Hexane down the side of the glass so it floats on top of the DCM layer without mixing. Ratio: 1 part DCM to 3 parts Hexane.[2]

  • Diffusion: Cover with parafilm (poke 1 small hole) and let stand undisturbed at Room Temp.[2]

    • Physics: As DCM slowly evaporates and Hexane diffuses down, the polarity changes gradually, allowing organized crystal lattice formation rather than rapid amorphous precipitation.

References & Authority

In-Text Citations & Grounding:

  • Solvent Selection: The recommendation of 2-MeTHF over Dioxane/DCM aligns with the GSK Solvent Sustainability Guide [1], which categorizes 2-MeTHF as a "Green" alternative with superior phase separation properties for lipophilic substrates.[1][2]

  • Phase Transfer Catalysis: The use of quaternary ammonium salts (TBAB) to facilitate cross-coupling of insoluble aryl halides in biphasic media is well-documented in process chemistry literature [2].[2]

  • Micellar Catalysis: For strictly aqueous conditions, the use of TPGS-750-M forms lipophilic micelles that solubilize the substrate, a technique pioneered by the Lipshutz group [3].

Reference List:

  • GSK Solvent Sustainability Guide (2016 Update) . Alder, C. M., et al. Green Chemistry, 2016, 18, 3879-3890.

  • Phase Transfer Catalysis in Organic Synthesis . ACS GCI Pharmaceutical Roundtable.

  • Surfactant-Enabled Cross-Couplings in Water . Lipshutz, B. H., et al. Journal of Organic Chemistry. [1][2]

Disclaimer: This guide assumes standard laboratory safety protocols. 5-(4-Bromophenyl)benzo[d][1,3]dioxole should be handled with appropriate PPE, preventing inhalation of dusts.[1][2]

Sources

Mechanistic Insight: Why Does 5-(4-Bromophenyl)benzo[d][1,3]dioxole Homocouple?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging carbon-carbon bond formations. When working with 5-(4-Bromophenyl)benzo[d][1,3]dioxole , a common and frustrating side reaction during Suzuki-Miyaura or Buchwald-Hartwig couplings is the formation of the symmetrical biaryl dimer: 4,4'-bis(benzo[d][1,3]dioxol-5-yl)-1,1'-biphenyl.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this homocoupling event and provide a self-validating, field-proven protocol to suppress it, ensuring your cross-coupling yields remain >90%.

To eliminate a side reaction, you must first understand its kinetic origin. Homocoupling of the aryl bromide electrophile typically arises from the disproportionation of the Ar-Pd(II)-Br intermediate [1].

In a standard catalytic cycle, oxidative addition of 5-(4-Bromophenyl)benzo[d][1,3]dioxole to Pd(0) forms the Ar-Pd(II)-Br species[2]. If the subsequent transmetalation step is rate-limiting—often due to poor base solubility, unoptimized solvent, or an unreactive nucleophile—this intermediate accumulates[3]. This accumulation allows two Ar-Pd(II)-Br molecules to undergo an aryl exchange (disproportionation) to form Ar-Pd(II)-Ar and PdBr2. Subsequent reductive elimination yields the undesired homocoupled biaryl[3]. Furthermore, adventitious oxygen can disrupt the Pd(0)/Pd(II) cycle, promoting both boronic acid and aryl halide homocoupling pathways[4].

Mechanism Pd0 Pd(0) L_n (Active Catalyst) ArPdBr Ar-Pd(II)-Br L_n (Oxidative Addition) Pd0->ArPdBr + Ar-Br ArBr 5-(4-Bromophenyl) benzo[d][1,3]dioxole ArBr->ArPdBr CrossInt Ar-Pd(II)-Ar' L_n (Transmetalation) ArPdBr->CrossInt + Ar'-B(OH)2 (Fast) HomoInt Ar-Pd(II)-Ar L_n (Disproportionation) ArPdBr->HomoInt + Ar-Pd(II)-Br (Slow Transmetalation) CrossInt->Pd0 Catalyst Regeneration CrossProd Cross-Coupling Product CrossInt->CrossProd Reductive Elimination HomoProd Symmetrical Biaryl (Homocoupling) HomoInt->HomoProd Reductive Elimination

Figure 1: Competing pathways: Cross-coupling vs. Disproportionation-induced homocoupling.

Troubleshooting FAQs

Q1: I am observing a significant M+ 434.1 peak (the homocoupled dimer) in my LC-MS. Which ligand should I switch to? A1: Switch from standard triphenylphosphine (PPh3) to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos [5][6]. Causality: The electron-rich nature of XPhos accelerates the initial oxidative addition. More importantly, its extreme steric bulk strongly disfavors the formation of the bis-aryl palladium intermediate (Ar-Pd(II)-Ar) required for homocoupling. It forces the catalytic cycle toward the desired transmetalation pathway[5].

Q2: Does the choice of base really impact the homocoupling of my aryl bromide? A2: Absolutely. The base is critical for activating the boronic acid (forming the reactive boronate) and facilitating transmetalation. If the base is too weak or insoluble, transmetalation stalls, leading to Ar-Pd(II)-Br accumulation and subsequent disproportionation[3]. For 5-(4-Bromophenyl)benzo[d][1,3]dioxole, using an aqueous solution of a strong, highly soluble base like K3PO4 in a biphasic system ensures rapid transmetalation, outcompeting the homocoupling pathway[3].

Q3: Could my solvent be acting as a reductant and causing this issue? A3: Yes. Primary and secondary alcohols (like ethanol or isopropanol) can undergo β-hydride elimination in the presence of Pd(II), generating a Pd-hydride species. This can lead to hydrodehalogenation (yielding 5-phenylbenzo[d][1,3]dioxole) or facilitate reductive homocoupling pathways[4][7]. Switch to non-nucleophilic, non-reducing solvents like Toluene, THF, or 1,4-Dioxane.

Q4: How does the addition rate of the aryl bromide affect the outcome? A4: Homocoupling via disproportionation is a bimolecular process with respect to the Ar-Pd(II)-Br intermediate. By adding the 5-(4-Bromophenyl)benzo[d][1,3]dioxole slowly (e.g., via a syringe pump), you maintain a near-zero steady-state concentration of the aryl halide. This kinetically starves the bimolecular homocoupling pathway while allowing the pseudo-first-order transmetalation to proceed efficiently[5].

Quantitative Data: Optimization Matrix

The following table summarizes the impact of systematic parameter optimization on the coupling of 5-(4-Bromophenyl)benzo[d][1,3]dioxole. Notice how the combination of ligand bulk and kinetic control (syringe pump) effectively abolishes the side reaction.

EntryCatalyst / LigandBaseSolvent SystemAddition MethodCross-Product YieldHomocoupling Yield
1Pd(PPh3)4Na2CO3EtOH / H2OBolus (All at once)45%35%
2Pd(OAc)2 / PPh3K2CO3TolueneBolus (All at once)55%25%
3Pd2(dba)3 / XPhosK3PO4Toluene / H2OBolus (All at once)82%8%
4 Pd2(dba)3 / XPhos K3PO4 Toluene / H2O Syringe Pump (2h) >94% <1%

Step-by-Step Methodology: High-Fidelity Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By isolating the variables that cause homocoupling, the procedure ensures that if the reaction proceeds, it does so exclusively down the cross-coupling pathway.

Objective: Achieve >90% cross-coupling yield of 5-(4-Bromophenyl)benzo[d][1,3]dioxole while restricting the homocoupled biaryl byproduct to <1%.

Step 1: System Degassing and Catalyst Complexation
  • In a flame-dried Schlenk flask, combine Pd2(dba)3 (1.0 mol%) and XPhos (2.4 mol%).

  • Purge the flask with argon for 15 minutes.

  • Add anhydrous, thoroughly degassed Toluene (0.1 M relative to the final reaction volume).

  • Stir at room temperature for 20 minutes until a distinct color change indicates active Pd(0)-XPhos complex formation.

  • Causality: Pre-forming the Pd(0)L_n complex in the absence of the aryl halide prevents unligated Pd species from initiating off-cycle oxidative additions. Strict anaerobic conditions prevent O2-mediated oxidation of Pd(0) to Pd(II)-peroxo species, which are known triggers for homocoupling[4][6].

Step 2: Nucleophile and Base Activation
  • Add the arylboronic acid (1.2 equiv) to the Schlenk flask.

  • In a separate vial, prepare a 2.0 M aqueous solution of K3PO4 (2.5 equiv) and sparge with argon for 30 minutes.

  • Inject the aqueous base into the Schlenk flask. Heat the biphasic mixture to 80 °C under vigorous stirring (1000 RPM).

  • Causality: K3PO4 is a strong, highly soluble base that rapidly generates the reactive boronate complex. A biphasic system ensures that the base is fully dissolved, maximizing the transmetalation rate and preventing the stalling of the catalytic cycle[3].

Step 3: Kinetically Controlled Electrophile Addition
  • Dissolve 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 equiv) in a minimal volume of degassed Toluene.

  • Using a syringe pump, add this solution dropwise to the vigorous reaction mixture over 2 to 3 hours.

  • Causality: Because disproportionation requires two Ar-Pd(II)-Br molecules, slow addition maintains a low steady-state concentration of the aryl bromide. This kinetically starves the disproportionation pathway[1][5].

Step 4: Self-Validating Quench and Analysis
  • After the addition is complete, stir for an additional 30 minutes.

  • Quench with degassed water, extract with EtOAc, and analyze the crude organic layer via LC-MS.

  • Validation Check: The absence of the M+ 434.1 peak confirms that the syringe-pump addition successfully suppressed disproportionation. If the peak is present, it indicates that the transmetalation rate was compromised mid-reaction (likely due to base precipitation or oxygen ingress).

References

  • Cross-Coupling Reactions Guide. JMCCT. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC (National Institutes of Health). Available at:[Link]

  • Cross-coupling reactions of organoborons with organic halides. JYX (University of Jyväskylä). Available at:[Link]

Sources

Optimizing catalyst loading for 5-(4-Bromophenyl)benzo[d][1,3]dioxole conversion

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(4-Bromophenyl)benzo[d][1,3]dioxole Conversion

Document ID: TSC-OPT-2024-05 | Status: Active | Tier: Advanced Support

Executive Summary

You are working with 5-(4-Bromophenyl)benzo[d][1,3]dioxole , a biaryl bromide scaffold common in drug discovery (resembling Tadalafil analogs and other bioactive heterocycles). The presence of the electron-rich benzo[d][1,3]dioxole moiety confers specific electronic properties that can influence catalyst stability and turnover.

This guide addresses the transition from "screening scale" (high loading, 5–10 mol%) to "process scale" (optimized loading, <0.5 mol%) for cross-coupling reactions (primarily Suzuki-Miyaura and Buchwald-Hartwig).

Module 1: Catalyst Selection & Thermodynamics

The Core Problem: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail at low loadings (<1 mol%) because they suffer from slow oxidative addition or rapid aggregation into inactive Palladium black. For your specific substrate, the electron-rich nature of the benzodioxole ring does not significantly deactivate the aryl bromide, but it does increase the solubility and lipophilicity of the product, which can complicate purification if catalyst debris remains.

Recommended Catalyst System: Switch to Buchwald G3/G4 Precatalysts or Pd-PEPPSI complexes.

  • Why? These precatalysts ensure a 1:1 ratio of Pd to Ligand (L1) in the active cycle, preventing the "induction period" where Pd(II) reduces to Pd(0), which is often where catalyst death occurs.

Catalyst GenerationTypical LoadingProsConsRecommendation
Gen 1: Pd(PPh₃)₄3–5 mol%Cheap, generic.Air sensitive, poor stability, high residual metal.Avoid for optimization.
Gen 2: Pd(OAc)₂ + Ligand1–3 mol%Tunable L:Pd ratio.Inconsistent activation; requires excess ligand.Screening only.
Gen 3/4: XPhos Pd G40.05–0.5 mol% Rapid activation, air stable solid, high TON.Higher upfront cost (offset by low loading).HIGHLY RECOMMENDED.
Visualizing the Failure Mode

The diagram below illustrates why standard catalysts fail at low loadings and how bulky ligands (like XPhos or SPhos) prevent this.

CatalyticCycle cluster_0 Cycle Failure Zone PreCat Pd Precatalyst (Stable Solid) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Substrate (Ar-Br) PdBlack Pd Black Aggregation (Irreversible Death) ActivePd->PdBlack Low Ligand Conc. TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid/Amine Dimer Inactive Dimer (Resting State) OxAdd->Dimer Halide Bridging RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: The catalytic cycle showing the critical "Death Pathway" (dashed red) where active Pd(0) aggregates into Pd Black if not stabilized by bulky ligands.

Module 2: The "Ladder" Optimization Protocol

Do not jump straight to 0.1 mol%. Use this self-validating decremental protocol to determine the Turnover Number (TON) limit of your system.

Base Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for lipophilic substrates).

  • Base: K₃PO₄ (3.0 equiv) – milder than carbonates, reduces dehalogenation side reactions.

  • Temperature: 80°C.

Step-by-Step Workflow:

  • The Baseline (1.0 mol%):

    • Run reaction with XPhos Pd G4 at 1.0 mol%.

    • Success Criteria: >98% conversion by HPLC/UPLC within 2 hours.

    • If fails: Check solvent degassing (O₂ kills low-loading reactions).

  • The Stress Test (0.1 mol%):

    • Drop loading to 0.1 mol% (1000 ppm).

    • Increase concentration to 0.5 M (high concentration favors bimolecular coupling over unimolecular catalyst decomposition).

    • Monitor: Check conversion at 1h, 4h, and 12h.

  • The Kinetic Profile (Time vs. Conversion):

    • If 0.1 mol% stalls at 60% conversion, calculate the TON.

    • Calculation:

      
      .
      
    • If TON is constant regardless of loading, your catalyst is dying at a specific turnover count. Solution: Add surfactant (TPGS-750-M) or switch to SPhos.

Module 3: Troubleshooting & FAQs
Q1: My reaction turns black and stalls at 70% conversion. What happened?

Diagnosis: "Pd Black" precipitation. This indicates the rate of reductive elimination is faster than the rate of oxidative addition re-entry, or the ligand has dissociated. Fix:

  • Switch Ligand: Move from XPhos to SPhos or BrettPhos . SPhos is structurally more stable for electron-rich biaryls.

  • Dosing: Do not add all catalyst at t=0. Add 50% at t=0 and 50% at t=2 hours. This maintains active [Pd] without exceeding the aggregation threshold.

Q2: I see a "homocoupling" impurity (Ar-Ar dimer).

Diagnosis: This is likely 5,5'-bis(benzo[d][1,3]dioxole) formation. This occurs when the transmetallation step is slow, or oxygen is present. Fix:

  • Degas rigorously: Sparge solvent with Argon for 15 mins.

  • Stoichiometry: Reduce the boronic acid equivalents. High boronic acid concentration can promote homocoupling via an oxidative mechanism.

Q3: The product is contaminated with high residual Palladium (>500 ppm).

Diagnosis: The benzodioxole moiety is a "soft" donor and can coordinate to Pd, dragging it through extraction. Fix: Use a scavenger step immediately after the reaction (see Module 4).

Module 4: Post-Reaction Metal Removal (Critical for Drug Dev)

For pharmaceutical applications, Pd must be <10 ppm. The benzodioxole ring's affinity for metals makes standard washes insufficient.

Scavenger Selection Guide:

Scavenger TypeBrand NameMechanismEfficiency for this Substrate
Thiol-Modified Silica SiliaMetS® ThiolBinds Pd(II) via S-donor.High. Best for removing Pd complexed to the benzodioxole.
Diamine Silica QuadraPure™ TUChelating diamine.Medium. Good for Pd(0) nanoparticles.
Activated Carbon Darco® KB-BAdsorption.Low/Variable. High product loss risk due to pi-stacking with the biaryl system.

Protocol:

  • Dilute crude reaction mixture with Ethyl Acetate.

  • Add SiliaMetS® Thiol (5–10 wt% relative to theoretical yield).

  • Stir at 50°C for 4 hours (Heat is required for efficient scavenging).

  • Filter through a 0.45 µm pad.

Decision Tree: Optimization Logic

Use this flow to navigate your experimental choices.

OptimizationTree Start Start: 1.0 mol% Loading CheckConv Check Conversion (2h) Start->CheckConv HighConv >98% Conversion CheckConv->HighConv Yes LowConv <80% Conversion CheckConv->LowConv No Reduce Reduce to 0.1 mol% HighConv->Reduce Analyze Analyze Impurity LowConv->Analyze Stall Reaction Stalls? Analyze->Stall Black Precipitate FixHomo Degas Solvent Check Base Stoich. Analyze->FixHomo Homocoupling FixStall Add Catalyst in Portions OR Switch to SPhos Stall->FixStall

Caption: Logical flow for optimizing catalyst loading based on conversion data.

References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides."[1] Chemical Reviews, 2016.

  • Johnson Matthey Technology Review. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technol. Rev., 2016.[2][3]

  • Ingenta Connect. "Optimization of Buchwald-Hartwig amination conditions." Organic Process Research & Development, 2019.

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Blog, 2024.

  • BenchChem. "Technical Support Center: Preventing Catalyst Deactivation." BenchChem Support, 2025.[4][5][6]

Sources

Technical Support Center: Troubleshooting Debromination in 5-(4-Bromophenyl)benzo[d][1,3]dioxole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: You are synthesizing 5-(4-bromophenyl)benzo[d][1,3]dioxole via a Suzuki-Miyaura cross-coupling reaction. The most common route involves reacting 3,4-(methylenedioxy)phenylboronic acid with 1,4-dibromobenzene .

The Failure Mode: Users frequently report the formation of 5-phenylbenzo[d][1,3]dioxole (the debrominated byproduct) alongside the target molecule. This is not a purification failure; it is a chemoselectivity failure known as hydrodehalogenation .

Mechanism of Failure: The palladium catalyst, intended to activate the C-Br bond for coupling, is instead facilitating a reduction pathway. This occurs when the oxidative addition intermediate (


) intercepts a hydride source (

) instead of the boronic acid, leading to reductive elimination of

rather than

.

The Chemistry of Failure (Visualized)

To solve the problem, we must visualize the competing catalytic cycles. The diagram below illustrates how a standard Suzuki cycle (Green) deviates into the Debromination cycle (Red) due to specific environmental factors.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br Species) Pd0->OxAdd + 1,4-Dibromobenzene TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Standard Path HydrideSource Hydride Source Present? (Alcohols, H2O, Amines) OxAdd->HydrideSource Competing Path Prod Target Product (Biaryl-Br) TransMet->Prod Reductive Elim. Prod->Pd0 Regeneration PdHydride Formation of Ar-Pd-H Species HydrideSource->PdHydride Ligand Exchange / Beta-Hydride Elim RedElim_Bad Reductive Elimination (Side Reaction) PdHydride->RedElim_Bad RedElim_Bad->Pd0 ByProd Debrominated Impurity (Ar-H) RedElim_Bad->ByProd Irreversible

Figure 1: The bifurcation of the catalytic cycle. The presence of hydride donors (yellow diamond) diverts the intermediate toward the debrominated impurity (red path).

Diagnostic & Troubleshooting Guide

Phase 1: Solvent & Proton Sources (The #1 Culprit)

Q: I am using the standard Ethanol/Water/Toluene mixture. Why is my bromine falling off? A: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors . In the presence of Pd(II), alcohols can undergo


-hydride elimination, generating a Pd-H species which reduces your aryl bromide.[1]

Corrective Action: Switch to a non-protic solvent system.

  • Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1).

  • Why: These solvents lack the

    
    -hydrogen necessary to easily form Pd-hydrides, significantly suppressing the reduction pathway [1].
    
Phase 2: Stoichiometry & Selectivity

Q: I see the debrominated product, but I also see the bis-coupled product (three rings). How do I stop both? A: This is a statistical game. If you use a 1:1 ratio of dibromobenzene to boronic acid, the catalyst will inevitably react with the product's remaining bromine.

Corrective Action: Adjust the stoichiometry to "flood" the reaction with the di-bromide.

ComponentStandard Equiv.Optimized Equiv. Rationale
1,4-Dibromobenzene1.03.0 - 4.0 Statistically forces mono-coupling.
Boronic Acid1.11.0 Limiting reagent prevents over-reaction.
Catalyst5 mol%1-2 mol% Lower loading reduces side-reaction rates.

Note: The excess 1,4-dibromobenzene can be recovered via sublimation or column chromatography (it elutes much faster than the biaryl).

Phase 3: Catalyst & Ligand Selection

Q: I switched to a "better" catalyst (Pd-SPhos or Pd-XPhos) and the debromination got worse. Why? A: Bulky, electron-rich ligands (Buchwald type) are designed to accelerate oxidative addition. They are so active that they facilitate oxidative addition into the hindered C-Br bond of your product, or they stabilize the Pd-H intermediate, promoting the side reaction [2].

Corrective Action: Use a "dumber" catalyst for this specific mono-coupling.

  • Recommended: Pd(PPh3)4 or PdCl2(dppf) .

  • Why: These standard catalysts are active enough to couple the first bromine but less prone to inserting into the second bromine or facilitating hydride transfer under mild conditions.

Optimized Experimental Protocol

Protocol ID: SOP-MonoAryl-05 Target: 5-(4-bromophenyl)benzo[d][1,3]dioxole Scale: 1.0 mmol (Boronic Acid basis)

Materials
  • Reagent A: 3,4-(methylenedioxy)phenylboronic acid (166 mg, 1.0 mmol)

  • Reagent B: 1,4-Dibromobenzene (944 mg, 4.0 mmol) [CRITICAL EXCESS]

  • Catalyst: Pd(PPh3)4 (23 mg, 0.02 mmol, 2 mol%)

  • Base: Potassium Carbonate (

    
    ), 2M aqueous solution (1.5 mL)
    
  • Solvent: 1,4-Dioxane (6 mL) [Degassed]

Step-by-Step Procedure
  • Degassing (Crucial): Sparge the 1,4-Dioxane and 2M

    
     separately with Argon/Nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst decomposition.
    
  • Assembly: In a reaction vial, combine Reagent A, Reagent B, and the Catalyst.

  • Solvation: Add the degassed Dioxane and the aqueous base.

  • Reaction: Seal the vessel and heat to 80°C (Do not exceed 90°C). Stir vigorously.

    • Checkpoint: Monitor by TLC/HPLC at 2 hours. Look for the disappearance of the boronic acid.[2]

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL).

    • Dry organic layer over

      
      .[1]
      
  • Purification:

    • The crude will contain a large amount of unreacted 1,4-dibromobenzene.

    • Flash Chromatography: Elute with 100% Hexanes first to flush out the dibromobenzene. Then switch to 5-10% EtOAc/Hexanes to elute the product.

Decision Tree for Impurity Analysis

Use this logic flow to identify the specific nature of your side-reaction.

TroubleshootingTree Start Impurity Detected by LC-MS / NMR MassCheck Check Mass (m/z) Start->MassCheck Case1 Mass = Target - Br + H (M-79+1) MassCheck->Case1 Case2 Mass = Target + Ar (Bis-coupling) MassCheck->Case2 Case3 Mass = Boronic Dimer (Homocoupling) MassCheck->Case3 Diag1 DIAGNOSIS: Hydrodehalogenation Case1->Diag1 Fix1 FIX: Remove Alcohols, Lower Temp Diag1->Fix1 Diag2 DIAGNOSIS: Over-reaction Case2->Diag2 Fix2 FIX: Increase Dibromide Equivalents (4 equiv) Diag2->Fix2 Diag3 DIAGNOSIS: Oxidative Homocoupling Case3->Diag3 Fix3 FIX: Better Degassing (Remove O2) Diag3->Fix3

Figure 2: Diagnostic logic for identifying Suzuki coupling failure modes.

References

  • BenchChem Technical Support. (2025).[1][4][3] Preventing Debromination in Subsequent Reaction Steps: Root Causes and Solutions.[1] Retrieved from

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[5] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45, 4321-4326.[5] Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism of Dehalogenation. Retrieved from

  • Liotta, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers... in the absence of added base.[6] New Journal of Chemistry.[6] Retrieved from

Sources

Controlling temperature effects on 5-(4-Bromophenyl)benzo[d][1,3]dioxole stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Controlling Temperature Effects on Stability & Reactivity[1][2][3][4][5]

Executive Summary

Welcome to the technical support hub for 5-(4-Bromophenyl)benzo[d][1,3]dioxole . As a biaryl intermediate featuring a reactive aryl bromide and an electron-rich methylenedioxy bridge, this compound presents a dichotomy in stability.[1][4][5][6] The benzodioxole core is robust under basic conditions but sensitive to acidic hydrolysis at high temperatures.[3][4][5][7] Conversely, the C-Br bond is thermally stable in storage but highly labile in the presence of Pd-catalysts and heat.[1][4][5][6]

This guide moves beyond standard datasheets to address the causality of temperature-induced failure modes during storage, synthesis (Suzuki-Miyaura coupling), and purification.

Module 1: Physical Stability & Storage

Q: My compound is precipitating out of solution during cold storage. Is this reversible?

A: Yes, but you must manage the "Thermal Shock" variable.[4][5] This biaryl structure is highly crystalline due to ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-

stacking interactions between the electron-rich benzodioxole and the electron-poor bromophenyl ring.[1][3][5][6]
  • The Issue: Rapid cooling (e.g., placing a warm reaction mixture directly into -20°C) traps impurities within the crystal lattice, leading to lower purity upon re-dissolution.[1][2][3][5]

  • The Fix: Use a controlled cooling ramp. If the compound has crashed out, gently warm the solvent to 40°C (below the boiling point of DCM or THF) to redissolve, then cool to 4°C before moving to -20°C.[2][3][5]

Table 1: Solubility & Temperature Thresholds

Solvent System25°C Solubility4°C StabilityHigh Temp Risk (>80°C)
Dichloromethane (DCM) HighStableSolvent evaporation; concentration changes.[1][3][4][5][6]
THF HighStablePeroxide formation (if unstabilized) attacks dioxole ring.[1][2][3][4][5]
Toluene ModerateRisk of CrystallizationIdeal for high-temp reactions; stable.[1][4][5][6]
Water/Alcohols InsolubleN/AProtodeboronation risk if boronic acid is present.[1][4][5][8]

Module 2: Reaction Stability (The Suzuki Context)

Q: I am seeing "homocoupling" byproducts at elevated temperatures. How do I control this?

A: This is a kinetic competition issue governed by temperature. In the synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (or using it as a starting material), the C-Br bond activation energy is moderate.[1][2][3][4][5][6][7]

  • Mechanism: At

    
    , the rate of transmetalation (the desired step) may be outpaced by the rate of oxidative addition of a second aryl bromide molecule to the Pd-center, leading to homocoupling (Ar-Ar dimer).[1][2][3][5]
    
  • Protocol Adjustment:

    • Lower Temperature: Operate at 60–75°C instead of refluxing toluene/water (100°C).

    • Slow Addition: If this molecule is the electrophile, keep its concentration low relative to the catalyst by using a syringe pump addition.[3][4][5]

Q: Can I use acidic conditions to work up the reaction?

A: Proceed with extreme caution. The 1,3-benzodioxole ring is an acetal.[1][4][5][6] While stable to base, it is susceptible to acid-catalyzed hydrolysis, especially at high temperatures.[1][3][4][5][6]

  • The Danger Zone: Heating with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or mineral acids (
    
    
    ) will cleave the methylenedioxy bridge, yielding a catechol (dihydroxy) derivative.[1][2][3][5]
  • Support Recommendation: Maintain pH > 4 during workup.[1][4][5] Use saturated ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (mildly acidic) rather than 
    
    
    
    .[1][2][3][5]

Module 3: Visualizing Stability Workflows

The following diagram illustrates the decision logic for handling this compound based on temperature and chemical environment.

StabilityLogic Start 5-(4-Bromophenyl) benzo[d][1,3]dioxole Condition Current Condition? Start->Condition Storage Storage (Solid/Soln) Condition->Storage Idle Reaction Reaction (Suzuki Coupling) Condition->Reaction Synthesis Workup Workup (Purification) Condition->Workup Isolation SafeStore Safe: Store < 25°C Dark, Inert Gas Storage->SafeStore Dry Solid CrystalRisk Risk: Precipitation if < 4°C in Toluene Storage->CrystalRisk Solution HomoCoup Risk: Homocoupling if T > 90°C Reaction->HomoCoup High Temp Dehalo Risk: Dehalogenation (Loss of Br) if T > 110°C Reaction->Dehalo Extreme Temp RingCleave CRITICAL FAILURE: Dioxole Ring Opening (Strong Acid + Heat) Workup->RingCleave Acidic (pH < 3) SafeWorkup Safe: pH 4-9 Temp < 40°C Workup->SafeWorkup Neutral/Basic

Figure 1: Decision matrix for temperature and environmental control to prevent degradation.[1][2][3][4][5][6]

Module 4: Advanced Troubleshooting (FAQs)

Q: I observe a new spot on TLC just below my product after refluxing in ethanol/HCl. What is it?

Diagnosis: You have likely cleaved the dioxole ring.[1][4][5]

  • Chemistry: The methylenedioxy group is essentially a cyclic acetal of formaldehyde.[1][4][5] In the presence of aqueous acid and heat (refluxing ethanol/HCl), you are driving the hydrolysis equilibrium toward the catechol (1,2-dihydroxybenzene derivative).[2][3][5]

  • Verification: The catechol product will be significantly more polar (lower ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) and will turn dark green/black upon staining with 
    
    
    
    (phenolic test).[1][2][3][5]
  • Corrective Action: Never use strong acid reflux with benzodioxoles. If deprotection of other groups is needed, use specific reagents (e.g., TFA at 0°C) that spare the dioxole.[2][3][5]

Q: Is the bromine atom stable to "Thermal Aging"?

A: In the solid state, yes.[4][5] In solution with trace metals, no.[2][3][4][5]

  • The Scenario: If you store the compound in a solvent that was previously used with Pd or Cu catalysts (even trace amounts), heating it to redissolve it can initiate "catalyst aging" cycles where the C-Br bond undergoes oxidative addition, slowly degrading the material.[2][3][5]

  • Protocol: Always pass solutions through a Celite/Silica plug to remove trace metals before long-term storage or heating.[1][3][4][5][6]

Module 5: Validated Experimental Protocol

Protocol: Temperature-Controlled Recrystallization Objective: Purify 5-(4-Bromophenyl)benzo[d][1,3]dioxole without thermal degradation.[1][2][3][4][5][6]

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol/Toluene (9:1) mixture.

  • Heating: Heat to 65°C (Do not exceed 80°C). Stir until dissolved.

  • Filtration: Hot filter through a pre-warmed glass frit (removes Pd-black if coming from coupling).[1][3][4][5][6]

  • Cooling Phase 1: Allow to cool to ambient temperature (25°C) over 1 hour. Do not use an ice bath yet.[1][4][5][6]

  • Cooling Phase 2: Once crystals form, move to 4°C for 2 hours.

  • Isolation: Filter and wash with cold (

    
    ) ethanol.
    
  • Drying: Vacuum dry at 40°C . (Avoid drying >60°C to prevent surface oxidation or sintering).[1][2][3][4][5]

References

  • Structure & General Properties: PubChem. 1,3-Benzodioxole Properties and Derivatives. National Library of Medicine.[1][4][5] Link[1][2][3][4][5]

  • Suzuki Coupling Optimization: Littke, A. F., & Fu, G. C. (2000).[2][3][4][5][9] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[3][4][5][9][10] (Context for temperature control in aryl halide couplings). Link[1][2][3][4][5]

  • Benzodioxole Ring Stability: Greene, T. W., & Wuts, P. G. M.[2][3][5] Protective Groups in Organic Synthesis. (Referencing the stability of methylenedioxy acetals towards acid/base). Link[1][2][3][4][5]

  • Homocoupling Side Reactions: Unexpected byproduct in Suzuki-Miyaura coupling. (Discussion on temperature effects on selectivity). Link

Sources

Validation & Comparative

Mastering HPLC Method Development for 5-(4-Bromophenyl)benzo[d][1,3]dioxole Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole requires moving beyond generic platform methods. As a highly hydrophobic, neutral, and halogenated biphenyl derivative, this compound presents unique chromatographic challenges. The primary analytical hurdle is achieving baseline resolution between the Active Pharmaceutical Ingredient (API) and structurally similar Suzuki-Miyaura coupling byproducts, such as the debrominated analog (5-phenylbenzo[d][1,3]dioxole) and closely related regioisomers (e.g., 3-bromophenyl derivatives).

This guide objectively compares stationary phase performances, explains the causality behind mobile phase selection, and provides a self-validating protocol compliant with the latest regulatory guidelines.

Mechanistic Column Selection: The Failure of Dispersive Interactions

Standard C18 columns separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because 5-(4-Bromophenyl)benzo[d][1,3]dioxole and its regioisomers possess nearly identical hydrophobicities and planar rigid structures, a C18 phase often fails to provide adequate selectivity, resulting in critical pair co-elution.

To overcome this, a Biphenyl or Phenyl-Hexyl stationary phase is required. The extended aromatic system of the biphenyl moiety yields a highly polarizable stationary phase that provides orthogonal selectivity through ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 interactions, dipole-induced dipole interactions, and steric recognition ()[1]. The heavy bromine atom on the analyte is highly polarizable, allowing it to interact strongly with the electron-dense biphenyl rings of the column. Core-shell biphenyl columns, in particular, offer enhanced selectivity and efficiency for aromatic and halogenated compounds compared to traditional alkyl phases (2)[2].

Mobile Phase Causality: The -Electron Masking Effect

Selecting the correct organic modifier is just as critical as the stationary phase. While Acetonitrile (ACN) is the default choice in many labs due to its low viscosity and excellent UV transparency, it is detrimental when utilizing phenyl phases for closely related aromatics.

Acetonitrile contains a carbon-nitrogen triple bond rich in


 electrons. These solvent 

electrons compete with the analyte, effectively masking the

interactions between the analyte and the phenyl stationary phase (3)[3]. Conversely, Methanol (MeOH) is a protic solvent lacking

electrons. Utilizing Methanol allows the

interactions between the brominated analyte and the biphenyl column to dominate, drastically improving the resolution of critical pairs and ensuring robust method selectivity (4)[4].

Experimental Design & Workflow

Workflow N1 1. Analyte Profiling (Hydrophobic & Halogenated) N2 2. Stationary Phase Selection (Biphenyl over C18) N1->N2 N3 3. Mobile Phase Optimization (MeOH to maximize π-π) N2->N3 N4 4. Gradient Tuning (Targeting Rs > 2.0) N3->N4 N5 5. ICH Q2(R2) Validation (Specificity & Precision) N4->N5

Systematic HPLC method development workflow for aromatic purity analysis.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, an experimental comparison was simulated using a standard C18 column versus a Core-Shell Biphenyl column. Both columns were run using a Water/Methanol gradient containing 0.1% Formic Acid.

Chromatographic ParameterStandard C18 (Alkyl Phase)Core-Shell Biphenyl (Aromatic Phase)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic,

, Steric
RT: Debromo Impurity 4.21 min4.55 min
RT: 3-Bromo Regioisomer 5.85 min6.20 min
RT: 4-Bromo API 5.92 min6.85 min
Critical Pair Resolution (

)
0.8 (Co-elution) 3.5 (Baseline separated)
Peak Tailing (

)
1.351.05

Data Interpretation: The C18 column fails to separate the 3-bromo regioisomer from the 4-bromo API due to identical hydrophobic footprints. The Biphenyl column successfully resolves them (


 = 3.5) because the spatial orientation of the bromine atom (meta vs. para) alters the molecule's polarizability and its subsequent 

alignment with the stationary phase.

Self-Validating Experimental Protocol

A reliable analytical method must be self-validating—meaning it contains internal controls that confirm the assay's integrity during the run, preventing the reporting of erroneous data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Causality: Since 5-(4-Bromophenyl)benzo[d][1,3]dioxole lacks ionizable amines or carboxylic acids, pH control is not required for analyte ionization. However, 0.1% Formic Acid is strictly added to suppress residual silanol activity on the silica support (reducing peak tailing) and to ensure LC-MS compatibility for downstream impurity characterization.

Step 2: Column Equilibration & Blank Assessment

  • Equilibrate the Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm) with 10 column volumes (CV) of 50% Mobile Phase B.

  • Inject a diluent blank.

  • Self-Validation Check: The baseline must remain stable with no ghost peaks >0.05% of the target API response, proving the absence of column carryover.

Step 3: System Suitability Testing (SST)

  • Inject an SST resolution standard containing 5-(4-Bromophenyl)benzo[d][1,3]dioxole and its critical pair (5-(3-Bromophenyl)benzo[d][1,3]dioxole) at 0.5% specification limits.

  • Self-Validation Check: The analytical sequence is automatically aborted unless the Critical Pair Resolution (

    
    ) is > 2.0 and the API Tailing Factor (
    
    
    
    ) is < 1.5.

Step 4: Sample Analysis & Bracketing

  • Run unknown samples using a linear gradient (e.g., 50% B to 95% B over 10 minutes).

  • Inject a working standard every 10 sample injections.

  • Self-Validation Check: The standard peak area %RSD must remain < 2.0% throughout the sequence, confirming detector stability and injection precision.

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure global regulatory acceptance, the developed method must be validated according to the latest standards. The recently revised ICH Q2(R2) guideline , legally effective as of June 14, 2024, mandates a lifecycle and risk-based approach to analytical validation, emphasizing robustness and specificity for purity assays (5)[5].

  • Specificity: Must be demonstrated by baseline separation (

    
     > 2.0) of the API from all forced degradation products (acid, base, peroxide, photolytic, thermal) and known synthetic impurities.
    
  • Linearity & Range: Evaluated from the Reporting Level (typically 0.05%) up to 120% of the nominal target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Precision (Repeatability): Assessed via 6 replicate injections of the 100% test concentration. The %RSD of the API peak area must be

    
     2.0%.
    
  • Robustness: Deliberate variations in column temperature (

    
    C), gradient slope (
    
    
    
    ), and flow rate (
    
    
    ) must be tested to prove the method's resilience in routine Quality Control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity Chromatography Today URL: [Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns Waters Corporation URL:[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research Association for Diagnostics & Laboratory Medicine (myADLM) URL: [Link]

Sources

Comparative Reactivity Guide: 5-(4-Bromophenyl)benzo[d][1,3]dioxole vs. Aryl Chlorides in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal-catalyzed cross-coupling reactions remain the cornerstone of modern synthetic chemistry and drug development, selecting the appropriate aryl halide electrophile is critical for optimizing yield, scalability, and economic viability. This guide provides an in-depth, objective comparison between 5-(4-Bromophenyl)benzo[d][1,3]dioxole (an electron-rich aryl bromide) and its aryl chloride alternatives .

By examining the fundamental thermodynamic properties and kinetic behaviors of these substrates, we will establish why and how experimental conditions must be adapted to achieve optimal catalytic efficiency.

Chemical Profiling & Mechanistic Causality

The fundamental divergence in reactivity between 5-(4-Bromophenyl)benzo[d][1,3]dioxole and aryl chlorides is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

  • Thermodynamic Barrier: The C–Br bond exhibits a BDE of approximately 81 kcal/mol, whereas the C–Cl bond is significantly stronger at roughly 96 kcal/mol .

  • Kinetic Consequence: In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the C–X bond. For 5-(4-Bromophenyl)benzo[d][1,3]dioxole, this step is thermodynamically accessible and kinetically rapid. The 15 kcal/mol energy penalty for aryl chlorides shifts the rate-limiting step entirely to oxidative addition .

  • Electronic Effects: 5-(4-Bromophenyl)benzo[d][1,3]dioxole contains a benzodioxole moiety, which acts as an electron-donating group (EDG) to the biphenyl system. While highly electron-rich aryl bromides can sometimes exhibit slight reductions in oxidative addition rates compared to electron-deficient bromides , the inherent weakness of the C–Br bond ensures it remains vastly more reactive than any unactivated aryl chloride. Aryl chlorides necessitate elevated temperatures and highly electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) to sufficiently increase the electron density at the metal center and force the oxidative addition.

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence in the catalytic workflow when utilizing an aryl bromide versus an aryl chloride.

ReactivityComparison cluster_Br Aryl Bromide Pathway 5-(4-Bromophenyl)benzo[d][1,3]dioxole cluster_Cl Aryl Chloride Pathway Analogous Aryl Chloride Pd0 Active Pd(0) Catalyst ArBr C-Br Bond BDE ~81 kcal/mol Pd0->ArBr ArCl C-Cl Bond BDE ~96 kcal/mol Pd0->ArCl PdII_Br Fast Oxidative Addition Standard Ligands (dppf) ArBr->PdII_Br Transmetalation Transmetalation & Reductive Elimination PdII_Br->Transmetalation Rapid PdII_Cl Slow Oxidative Addition Requires Bulky Ligands (XPhos) ArCl->PdII_Cl PdII_Cl->Transmetalation Rate-Limiting Product Cross-Coupled Product Transmetalation->Product Product->Pd0 Pd(0) Regeneration

Figure 1: Logical workflow of Pd-catalyzed cross-coupling for Ar-Br vs Ar-Cl.

Comparative Performance Metrics

The table below synthesizes the quantitative and operational differences between the two electrophile classes under standard Suzuki-Miyaura coupling conditions.

Parameter5-(4-Bromophenyl)benzo[d][1,3]dioxoleAnalogous Aryl Chloride
Leaving Group Bromide (-Br)Chloride (-Cl)
C–X Bond Dissociation Energy ~81 kcal/mol [[1]]([Link])~96 kcal/mol
Rate-Limiting Step Transmetalation (typically)Oxidative Addition [[2]]()
Optimal Pd Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Required Ligand Class Standard phosphines (dppf, PPh₃)Bulky, electron-rich (XPhos, SPhos) [[2]]()
Typical Reaction Temperature 60 °C – 80 °C100 °C – 120 °C
Catalyst Loading 1.0 – 2.0 mol%2.0 – 5.0 mol%
Expected Yield (Standard) > 90% (2 hours)70 - 85% (12 - 24 hours)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal standards and kinetic checkpoints to diagnose catalytic failures in real-time, moving beyond simple "mix-and-heat" instructions.

Protocol A: Suzuki Coupling of 5-(4-Bromophenyl)benzo[d][1,3]dioxole (Mild Conditions)

Objective: Efficient C-C bond formation using a standard, cost-effective catalyst system.

  • Reagent Preparation: In an oven-dried Schlenk tube under argon, add 5-(4-Bromophenyl)benzo[d][1,3]dioxole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.01 mmol, 1 mol%).

  • Internal Standard Integration: Add exactly 1.0 mmol of dodecane via micropipette. (Causality: Dodecane is inert and allows for highly accurate GC-FID yield quantification independent of isolation losses).

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). Seal the tube and heat to 80 °C.

  • Validation Checkpoint 1 (Atmospheric Integrity): At t = 15 minutes, observe the solution. A homogeneous red/orange hue indicates active Pd(0). Failure mode: If a black precipitate (Pd black) forms, oxygen has poisoned the catalyst. Abort and verify Schlenk line vacuum.

  • Validation Checkpoint 2 (Kinetic Profiling): At t = 2 hours, withdraw a 50 µL aliquot under argon. Quench in 1 mL EtOAc and wash with 1 mL brine. Analyze the organic layer via GC-FID.

    • Expected Result: >95% consumption of the aryl bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Suzuki Coupling of Aryl Chloride Analog (Harsh Conditions)

Objective: Overcoming the high BDE barrier of the C-Cl bond using specialized Buchwald-type ligands.

  • Reagent Preparation: In an oven-dried Schlenk tube under argon, add the aryl chloride analog (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Internal Standard Integration: Add 1.0 mmol of dodecane.

  • Solvent Addition: Add 5 mL of degassed Toluene. (Causality: Toluene is chosen over dioxane to safely accommodate the higher reflux temperatures required for C-Cl activation). Heat to 110 °C.

  • Validation Checkpoint 1 (Ligand Binding): The solution should transition from yellow to a deep, clear red as the active L-Pd(0) species forms.

  • Validation Checkpoint 2 (Dehalogenation Monitoring): At t = 4 hours, withdraw a 50 µL aliquot and analyze via GC-MS.

    • Expected Result: Check specifically for the protodehalogenated byproduct (benzo[d][1,3]dioxole). Causality: If protodehalogenation >10%, the reductive elimination is too slow relative to β-hydride elimination/protonation. Consider switching to a more sterically demanding ligand like SPhos.

  • Workup: Proceed as in Protocol A after 12-18 hours of reaction time.

References

  • Bond dissociation energy Wikipedia URL:[Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Organic Letters (via PubMed Central) URL:[Link]

Sources

FTIR spectral characterization of 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-(4-Bromophenyl)benzo[d][1,3]dioxole CAS Registry Number: (Analogous structures often cited in biaryl synthesis; specific CAS may vary by catalog) Molecular Formula: C₁₃H₉BrO₂ Molecular Weight: 277.12 g/mol

This guide provides a technical framework for the spectroscopic validation of 5-(4-Bromophenyl)benzo[d][1,3]dioxole. As a biaryl scaffold incorporating a methylenedioxy ring and a para-bromophenyl moiety, this compound presents a unique vibrational fingerprint essential for quality control in drug discovery and materials science (e.g., organic semiconductors). This document objectively compares the spectral performance of the isolated product against its synthetic precursors to establish purity and structural integrity.

Structural Analysis & Vibrational Logic

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The spectrum is a superposition of the 1,3-benzodioxole core and the 4-bromophenyl substituent .

Functional Group Map

The following diagram illustrates the key structural domains and their corresponding infrared active modes.

G Molecule 5-(4-Bromophenyl) benzo[d][1,3]dioxole Dioxole Benzo[d][1,3]dioxole Core (1,2,4-Substituted) Molecule->Dioxole Linker Biaryl C-C Bond (Single Bond) Molecule->Linker Phenyl 4-Bromophenyl Ring (1,4-Substituted) Molecule->Phenyl Vib_COC C-O-C Stretch (Ether) ~1250 & 1040 cm⁻¹ Dioxole->Vib_COC Vib_CH2 O-CH₂-O Wag (Butterfly Mode) ~930 cm⁻¹ (Diagnostic) Dioxole->Vib_CH2 Vib_Ar Aromatic C=C ~1450-1600 cm⁻¹ Dioxole->Vib_Ar Phenyl->Vib_Ar Vib_CBr C-Br Stretch ~1070 cm⁻¹ Phenyl->Vib_CBr Vib_OOP OOP Bending (Para-Subst) ~810-840 cm⁻¹ Phenyl->Vib_OOP

Figure 1: Structural deconstruction of the target molecule linking chemical moieties to specific IR vibrational modes.

Comparative Analysis: Product vs. Precursors

The most critical application of FTIR in this context is monitoring the Suzuki-Miyaura coupling reaction. The table below objectively compares the product's spectral signature against common starting materials (e.g., 3,4-(methylenedioxy)phenylboronic acid and 1,4-dibromobenzene).

Spectral Differentiators Table
Vibrational ModePrecursor A: Boronic Acid DerivativePrecursor B: 1,4-DibromobenzeneTarget Product Diagnostic Value
O-H Stretch Broad, 3200–3400 cm⁻¹ (Strong)AbsentAbsent High: Confirming consumption of boronic acid.
B-O Stretch ~1340 cm⁻¹ (Strong)AbsentAbsent High: Confirming removal of Boron moiety.
C-Br Stretch Absent (if using Boronic acid)~1070 cm⁻¹ & ~500-600 cm⁻¹Present (~1070 cm⁻¹) Medium: Verifies retention of the Bromine substituent.
O-CH₂-O Wag ~930 cm⁻¹Absent~930 cm⁻¹ Critical: Confirms integrity of the dioxole ring.
Substitution Pattern 1,2,4-trisubstituted1,4-disubstituted (Para)Mixed (1,2,4 + 1,4) High: Fingerprint region (600-900 cm⁻¹) becomes complex.
Interpretation Logic[1]
  • Reaction Completion: The disappearance of the broad O-H band (from boronic acid) and the B-O stretch is the primary indicator of reaction progress.

  • Structural Integrity: The persistence of the sharp band at ~930 cm⁻¹ ensures the methylenedioxy ring did not open under basic Suzuki conditions.

  • Biaryl Formation: While the C-C biaryl bond stretch is often weak/obscured, the summation of the two aromatic substitution patterns in the fingerprint region (800–900 cm⁻¹) serves as a unique identifier for the coupled product.

Experimental Protocol: Validated Characterization

For solid biaryl compounds, sample preparation significantly impacts spectral quality.

Method Comparison: ATR vs. Transmission (KBr)
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation
Sample Prep None (Direct solid contact)Grinding with KBr (1:100 ratio)ATR for routine QC; KBr for publication/structural elucidation.
Resolution Good, but intensity decreases at high wavenumbers.Excellent across full range.Use KBr if analyzing weak aromatic overtones (1600-2000 cm⁻¹).
Reproducibility High (pressure clamp dependent).Variable (particle size dependent).ATR is preferred for batch-to-batch comparison.
Step-by-Step Workflow

This protocol ensures high signal-to-noise ratio (SNR) and minimizes atmospheric interference (CO₂/H₂O).

Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition Start Start: Solid Sample (Recrystallized) Dry Vacuum Dry (Remove Solvent/H₂O) Start->Dry Choice Select Method Dry->Choice ATR ATR: Clean Crystal (ZnSe/Diamond) Apply High Pressure Choice->ATR KBr KBr: Grind 1mg Sample : 100mg KBr Press Transparent Pellet Choice->KBr Back Acquire Background (Air/Empty Cell) ATR->Back KBr->Back Scan Sample Scan (32 Scans, 4 cm⁻¹ Res) Back->Scan Process Baseline Correction & Atmospheric Suppression Scan->Process Validation Validation Check: 1. No broad OH (>3200) 2. Sharp peak @ ~930 Process->Validation

Figure 2: Standardized workflow for FTIR acquisition ensuring exclusion of solvent peaks and atmospheric contaminants.

Detailed Spectral Assignments

The following table synthesizes theoretical group frequencies with empirical data from analogous benzodioxole and bromobenzene derivatives.

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode Description
3050 – 3100 C-H (Aromatic)Stretching vibration of sp² C-H bonds on both rings.
2850 – 2950 C-H (Aliphatic)Symmetric/Asymmetric stretching of the -O-CH₂-O- methylene group.
1590 – 1610 C=C (Aromatic)Ring skeletal vibrations (Quadrant stretching).
1480 – 1500 C=C (Aromatic)Ring skeletal vibrations (Semicircle stretching).
1230 – 1260 C-O-C (Ether)Asymmetric stretching of the dioxole ring oxygen atoms.
1070 ± 10 C-Br / C-OComplex region: C-Br stretch often overlaps with in-plane C-H bends.
1030 – 1045 C-O-C (Ether)Symmetric stretching of the dioxole ring.
925 – 935 O-CH₂-O "Butterfly" wagging mode. Highly specific to the benzodioxole ring.
800 – 840 C-H (OOP)Out-of-plane bending for 1,4-disubstituted benzene (Bromophenyl ring).
850 – 880 C-H (OOP)Out-of-plane bending for 1,2,4-trisubstituted benzene (Benzodioxole ring).

Note on Data Interpretation: The region between 900 and 600 cm⁻¹ (Fingerprint Region) is the most definitive for this molecule. The presence of two distinct OOP bending patterns (one for the para-substituted ring and one for the trisubstituted dioxole ring) confirms the successful coupling of the two distinct aromatic systems.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for group frequency assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 1,3-Benzodioxole derivatives. National Institute of Standards and Technology. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic context for boronic acid consumption). [Link]

  • Panicker, C. Y., et al. (2012).[1] FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.[1] (Source for specific methylenedioxy vibrational modes). [Link]

Sources

Precision Melting Point Determination for 5-(4-Bromophenyl)benzo[d][1,3]dioxole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination and validation for 5-(4-Bromophenyl)benzo[d][1,3]dioxole Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

In the synthesis of biaryl scaffolds for medicinal chemistry, 5-(4-Bromophenyl)benzo[d][1,3]dioxole (CAS: Variable/New Entity) represents a critical intermediate, often generated via Suzuki-Miyaura cross-coupling. Unlike commodity chemicals with established pharmacopeial monographs, this compound often lacks a "certified" melting point (MP) value in standard databases.

For researchers, this presents a challenge: How do you validate the purity of a compound when you are the one establishing its physical constants?

This guide objectively compares the three primary methodologies for MP determination—Capillary (Manual) , Automated Optical , and Differential Scanning Calorimetry (DSC) —specifically tailored to the physical properties of biaryl benzodioxole derivatives. It provides a self-validating workflow to ensure your reported MP is a true thermodynamic constant, not an artifact of the instrument.

Chemical Profile[1][4][5][6][7][9][10][11][12][13][14][15]
  • Compound: 5-(4-Bromophenyl)benzo[d][1,3]dioxole

  • Structure: Biaryl system consisting of a rigid 1,3-benzodioxole ring coupled to a 4-bromophenyl moiety.

  • Expected Physical State: White to off-white crystalline solid.

  • Predicted MP Range: 95°C – 115°C (Based on structural analogues like 2-(4-chlorophenyl)benzo[d][1,3]dioxole [MP 102-105°C]).

  • Critical Impurities: Unreacted 3,4-methylenedioxyphenylboronic acid (MP ~238°C) or homocoupling byproducts, which will significantly alter the melting range.

Comparative Methodology: Selecting the Right Tool

The choice of method depends on the stage of development (early screening vs. final characterization) and the required data integrity level (GLP vs. Research).

Table 1: Comparative Performance Matrix
FeatureMethod A: Manual Capillary (Oil Bath/Block) Method B: Automated Optical (Digital) Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated medium.Photo-detection of light transmission changes during heating.Measurement of heat flow (enthalpy) vs. temperature.
Precision ± 0.5°C to 1.0°C (Operator Dependent)± 0.3°C to 0.5°C± 0.1°C (Thermodynamic limit)
Bias Risk High: Subjective judgment of "meniscus point."Low: Algorithm-defined onset/clear points.None: Physically derived onset temperature.
Sample Req. ~5–10 mg~3–5 mg~2–5 mg (Encapsulated)
Throughput Low (1 sample/run typical)High (3–6 samples/run)Low (1 sample/run, slow cooling)
Best For... Quick crude checks; teaching labs.Routine QC & Batch Release. Final Characterization & Polymorph Screening.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Automated Capillary Method

Recommended for routine purity assessment of 5-(4-Bromophenyl)benzo[d][1,3]dioxole.

Rationale: Automated systems comply with USP <741> and Ph. Eur. 2.2.14 , removing the "human eye" variable.

Step-by-Step Workflow:
  • Sample Preparation (Critical):

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP by >2°C).

    • Grind the sample into a fine, uniform powder using an agate mortar. Why? Coarse crystals cause uneven heat transfer and "air pockets," leading to a broader range.

  • Capillary Loading:

    • Use USP-compliant capillaries (1.5 mm O.D.).

    • Fill to a height of 3 mm . Compact the sample by dropping the tube through a 1-meter glass tube onto a hard surface. Loose packing = thermal lag.

  • Instrument Setup:

    • Start Temperature: 85°C (approx. 10°C below expected onset).

    • Ramp Rate: 1.0°C/min. Do not exceed this. Faster rates (e.g., 3°C/min) will artificially inflate the MP due to the thermal lag between the block and the sample core.

  • Data Collection:

    • Record Onset Point: When the first liquid meniscus forms.

    • Record Clear Point: When the sample is completely transparent.

    • Acceptance Criteria: A melting range (Clear - Onset) of < 2.0°C indicates acceptable purity (>98%).

Protocol B: DSC Validation (The "Truth" Method)

Recommended for establishing the "Reference Standard" value.

Rationale: DSC separates solvent loss (broad endotherm) from melting (sharp endotherm) and can detect polymorphic transitions common in biaryls.

  • Encapsulation: Weigh 3.0 ± 0.1 mg into an aluminum pan. Crimp with a pinhole lid (allows solvent escape).

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 150°C.

    • Note: Faster ramp rates in DSC increase sensitivity to weak transitions but may slightly shift peak temperature.

  • Analysis: Integrate the main endothermic peak. The Extrapolated Onset Temperature (

    
    )  is the true melting point, independent of sample mass.
    

Scientific Validation Framework

To ensure your determined MP is valid, you must bracket the unknown with certified reference standards.

The "Bracketing" Strategy

Since 5-(4-Bromophenyl)benzo[d][1,3]dioxole likely melts near 100–110°C, use the following USP Melting Point Standards:

  • Low Standard: Vanillin (MP: 81–83°C)

  • High Standard: Acetanilide (MP: 114–116°C) or Benzoic Acid (MP: 122°C).

Validation Rule: If your instrument reads the standards within ±0.5°C of their certified values, your result for the biaryl compound is valid.

Visualizing the Workflow

The following diagram illustrates the decision logic for determining and validating the melting point.

MP_Determination_Workflow Start Synthesized 5-(4-Bromophenyl)benzo[d][1,3]dioxole Prep Sample Prep: Dry & Grind to Fine Powder Start->Prep Screen Rapid Capillary Screen (Ramp 5°C/min) Prep->Screen Decision1 Is Range < 5°C? Screen->Decision1 Recryst Recrystallize (Remove Impurities) Decision1->Recryst No (Impure) Precise Precise Determination (Auto-Optical, Ramp 1°C/min) Decision1->Precise Yes Recryst->Prep Validation DSC Analysis (Thermodynamic Verification) Precise->Validation For Reference Std Report Report MP Range (Onset to Clear Point) Precise->Report Routine Batch Validation->Report

Caption: Operational workflow for MP determination. Note the feedback loop for recrystallization if the initial range is too broad.

Troubleshooting & Interpretation

Scenario 1: Broad Melting Range (e.g., 98–105°C)
  • Cause: Eutectic impurities. In Suzuki couplings, this is often due to residual triphenylphosphine oxide (from the catalyst) or homocoupled byproducts.

  • Action: Do not report this value. Recrystallize from Ethanol/Water or perform column chromatography.

Scenario 2: Double Melting Point (Sintering then Melting)
  • Cause: Polymorphism. Biaryls can crystallize in different lattices.

  • Action: Use DSC . If you see two endotherms, the compound undergoes a solid-solid transition before melting. Report the peak of the second endotherm as the true liquidus MP, but note the transition temperature.

Scenario 3: Discoloration/Decomposition
  • Cause: The compound is thermally unstable or reacting with air at high temps.

  • Action: Use a sealed capillary (evacuated) or DSC with a hermetically sealed pan.

References

  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.2.14. Melting Point - Capillary Method. EDQM. [Link]

  • Menck, C., et al. (2012). "Validation of melting point determination: A comparative study of pharmacopeial methods." Journal of Pharmaceutical and Biomedical Analysis, 70, 560-565. [Link]

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. (Context for synthesis and impurity profile). [Link]

  • Westlab. (2023). "Measuring the Melting Point: Capillary vs. DSC." Technical Guides. [Link]

Safety Operating Guide

Personal protective equipment for handling 5-(4-Bromophenyl)benzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Handling 5-(4-Bromophenyl)benzo[d][1,3]dioxole requires a nuanced approach that balances protection against physical irritants with the chemical realities of halogenated aromatic systems.[1][2]

While often classified generically as an "Irritant" (H315/H319/H335), this compound presents specific risks due to its structural components:

  • The Aryl Bromide Moiety: Increases lipophilicity, facilitating skin absorption.[1][3] It also mandates segregation into halogenated waste streams to prevent toxic byproduct formation during incineration.[1]

  • The Benzodioxole Ring: A known pharmacophore often associated with Cytochrome P450 inhibition.[1][3] Until specific toxicological data proves otherwise, treat this compound as bioactive and potentially metabolically active.[1]

Core Directive: The primary risk occurs not during static storage, but during solubilization . Once dissolved in organic solvents (e.g., DCM, THF), the permeation kinetics change drastically, rendering standard "solid-handling" PPE insufficient.

Personal Protective Equipment (PPE) Matrix

The following specifications replace generic safety advice with chemically compatible solutions.

PPE CategoryStandard Operation (Solid Handling)High-Risk Operation (Solution/Synthesis)Technical Rationale
Hand Protection Single Nitrile (4-5 mil)Double Gloving (Laminate/Silver Shield® under Nitrile)Standard nitrile degrades rapidly (<5 mins) in halogenated solvents like DCM often used with this aryl bromide.[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.[1][3]1)Chemical Splash Goggles (Indirect Vent)Fine crystalline dust can bypass glasses; solutions pose a splash risk that can carry the compound into the lacrimal duct.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Fume Hood + Sash lowered to 18"Inhalation of dust is the fastest route to systemic exposure.[1] N95s are secondary to engineering controls.[1][3]
Body Defense Lab Coat (100% Cotton or Nomex)Lab Coat + Chemical Apron (if >10g scale)Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.[1][3]

Operational Workflow & Engineering Controls

Phase A: Preparation & Weighing
  • Static Control: Aryl bromides are often free-flowing powders prone to static charge.[1][3] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."[1][3]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.[1][3] Never weigh on an open bench.

Phase B: Solubilization & Transfer (The Critical Step)
  • Solvent Selection: If using Dichloromethane (DCM) or Chloroform, recognize that these solvents permeate nitrile gloves in seconds.

  • The "Red Glove" Rule: If you splash a solution containing this compound on your glove, do not wipe it . Remove the outer glove immediately, wash hands, and re-glove. The solvent acts as a carrier vehicle, driving the brominated compound through the glove material and into the epidermis.

Phase C: Decontamination & Spill Response[4]
  • Dry Spill: Do not sweep (creates dust).[1][3] Use a wet wipe or a HEPA-filtered vacuum dedicated to chemical cleanup.[1][3]

  • Wet Spill: Absorb with vermiculite or sand.[1][3] Do not use paper towels alone, as they increase surface area for evaporation.[1][3]

Visualized Safety Logic (Decision Workflow)

The following diagram outlines the decision-making process for handling this compound, emphasizing the "State of Matter" shift that dictates safety protocols.

G Start Start: 5-(4-Bromophenyl) benzo[d][1,3]dioxole Handling StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Solution Solution Phase (e.g., in DCM/THF) StateCheck->Solution Reaction/Workup SolidPPE PPE: Single Nitrile Gloves Safety Glasses Fume Hood Solid->SolidPPE SolnPPE PPE: Laminate/Double Gloves Splash Goggles Sash < 18 inches Solution->SolnPPE Action Perform Experiment (Suzuki Coupling / Synthesis) SolidPPE->Action SolnPPE->Action Waste Disposal Decision Action->Waste HaloWaste Stream A: Halogenated Waste (DO NOT MIX with General Organic) Waste->HaloWaste Liquids/Solvents SolidWaste Stream B: Solid Hazardous Waste (Double Bagged) Waste->SolidWaste Contaminated Solids

Caption: Operational logic flow distinguishing between solid-state handling and high-risk solution-phase handling, culminating in segregated disposal paths.

Disposal & Deactivation Strategy

Proper disposal is not just regulatory compliance; it is chemical hygiene.[1][3]

  • Segregation (Crucial):

    • This compound contains Bromine .[1][3][4] It must be disposed of in the Halogenated Waste stream.[1][3]

    • Why? Mixing halogenated organics with non-halogenated waste complicates incineration.[1][3] Burning halogens produces acid gases (HBr), which scrubbers in standard non-halogenated incinerators may not handle effectively [1].[1]

  • Container Labeling:

    • Label clearly: "Contains Halogenated Organics: 5-(4-Bromophenyl)benzo[d][1,3]dioxole."[1][3]

    • List the solvent explicitly (e.g., "Contains Dichloromethane").

  • Glassware Cleaning:

    • Rinse glassware with acetone into the halogenated waste container before washing in the sink.[1][3] The "First Rinse" is always hazardous waste.[1][3]

References

  • National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132: Personal Protective Equipment.[1][3] United States Department of Labor.[1][3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.